molecular formula C12H10O4 B11776144 3-(Allyloxy)benzofuran-2-carboxylic acid

3-(Allyloxy)benzofuran-2-carboxylic acid

Cat. No.: B11776144
M. Wt: 218.20 g/mol
InChI Key: QUUZHRZLXYEKTF-UHFFFAOYSA-N
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Description

3-(Allyloxy)benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C12H9ClO4 . It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl functional group (–COOH) . This compound is built on a benzofuran core, a structure frequently investigated in medicinal and synthetic chemistry for its diverse biological activities. The molecule is furnished with two key functional handles: a carboxylic acid at the 2-position and an allyloxy group at the 3-position. The carboxylic acid group is a versatile synthon, allowing for straightforward derivatization into various amides, esters, and other acid derivatives . This makes the compound a valuable building block for constructing more complex molecules, such as 3-acylaminobenzofuran-2-carboxylic acid derivatives, which are of significant interest in pharmaceutical research for applications like the development of Factor Xa inhibitors . The allyloxy group presents an additional site for chemical modification, particularly through metal-catalyzed coupling reactions or as a protective group that can be selectively removed or transformed . As a benzo-fused furan carboxylic acid, this compound holds significant potential for researchers in organic synthesis and drug discovery seeking to develop new small molecules or probe structure-activity relationships. This product is intended for research and development purposes in a laboratory or industrial setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H10O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h2-6H,1,7H2,(H,13,14)

InChI Key

QUUZHRZLXYEKTF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(OC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Foundational & Exploratory

3-(Allyloxy)benzofuran-2-carboxylic acid: Structural Dynamics, Synthetic Utility, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Allyloxy)benzofuran-2-carboxylic acid represents a highly versatile building block at the intersection of complex organic synthesis and medicinal chemistry. Anchored by the rigid, planar benzofuran core—a 10π-electron heteroaromatic system known for its robust pharmacological profiles[1]—this specific derivative incorporates two distinct reactive handles: a 2-carboxylic acid and a 3-allyloxy ether. This whitepaper details the compound's physicochemical properties, outlines a self-validating synthetic methodology, and explores its unique utility as a precursor for[3,3]-sigmatropic rearrangements and late-stage functionalization in drug discovery.

Chemical Structure and Physicochemical Properties

The architecture of 3-(allyloxy)benzofuran-2-carboxylic acid dictates its reactivity. The aromatic core provides lipophilicity and


 stacking capabilities, while the carboxylic acid introduces a highly polar, hydrogen-bond-donating headgroup. The allyloxy substituent at the C-3 position breaks the complete planarity of the system, introducing a degree of rotational freedom and a terminal alkene suited for diverse orthogonal reactions.

Table 1: Quantitative Physicochemical Data

Physicochemical PropertyValue / Descriptor
IUPAC Nomenclature 3-(Allyloxy)benzofuran-2-carboxylic acid
CAS Registry Number 1707372-04-0[2]
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Topological Polar Surface Area (TPSA) 65.8 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
Estimated LogP ~2.50

Synthesizing the Pharmacophore: A Self-Validating Protocol

The optimal synthesis of 3-(allyloxy)benzofuran-2-carboxylic acid requires meticulous functional group management to avoid competitive side reactions. The following methodology relies on the preliminary construction of an ester-protected core, guaranteeing absolute regiocontrol during the subsequent O-alkylation phase.

Experimental Workflow

SyntheticWorkflow step1 Methyl Salicylate + Diethyl Bromomalonate step2 Ethyl 3-Hydroxybenzofuran- 2-carboxylate step1->step2 One-Pot Condensation step3 O-Alkylation (Allyl Bromide, K₂CO₃, DMF) step2->step3 step4 Ethyl 3-(Allyloxy)benzofuran- 2-carboxylate step3->step4 SN2 Displacement step5 Saponification & Acidification (LiOH, THF/H₂O; then HCl) step4->step5 step6 3-(Allyloxy)benzofuran- 2-carboxylic Acid step5->step6 Hydrolysis

Figure 1: Step-by-step synthetic workflow for 3-(Allyloxy)benzofuran-2-carboxylic acid.

Step-by-Step Methodology & Causality Analysis

Stage 1: Assembly of the Benzofuran Core

  • Protocol: React methyl salicylate with diethyl bromomalonate in the presence of a base (e.g.,

    
    ) via a thermal one-pot cascade.
    
  • Causality & Validation: This sequence initiates via an intermolecular nucleophilic substitution followed by a rapid intramolecular Claisen-type condensation, directly affording the cyclized ethyl 3-hydroxybenzofuran-2-carboxylate[3]. Validation checkpoint: Appearance of a sharp enolic -OH stretch (~3300 cm⁻¹) in the IR spectrum confirms successful cyclization.

Stage 2: Regioselective O-Alkylation

  • Protocol: Dissolve the intermediate in polar aprotic DMF. Add

    
     (1.5 eq) and allyl bromide (1.2 eq). Stir at room temperature[4].
    
  • Causality & Validation: Why not alkylate the free acid directly? Attempting to alkylate 3-hydroxybenzofuran-2-carboxylic acid results in a messy statistical mixture of O-alkylation, esterification, and bis-alkylation. Masking the acid as an ethyl ester funnels the reaction exclusively toward the slightly acidic 3-hydroxyl group. Furthermore, mild

    
     is chosen over strong bases like NaH to prevent unwanted aldol condensations or ester hydrolysis[4]. Validation checkpoint: ¹H NMR will show the disappearance of the -OH proton and the emergence of diagnostic allylic multiplets between 5.2–6.1 ppm.
    

Stage 3: Saponification

  • Protocol: Treat the ethyl 3-(allyloxy)benzofuran-2-carboxylate with Lithium Hydroxide (LiOH) in a THF/Water co-solvent system, followed by strict acidification with 1M HCl to pH 2.

  • Causality & Validation: LiOH provides mild, controlled hydroxide delivery. Harsher thermal treatments (like refluxing NaOH) risk premature migration of the allyl double bond or unwanted cleavage. Acidification crashes out the target compound as a highly pure precipitate.

Structural Utility: The Claisen Rearrangement Paradigm

Allyloxyarenes are deeply embedded in organic synthesis due to their ability to undergo thermally driven [3,3]-sigmatropic rearrangements[5]. However, 3-(allyloxy)benzofuran-2-carboxylic acid presents a fascinating stereoelectronic dilemma.

In standard phenol derivatives, the allyl group cleanly migrates to the ortho-position via a chair-like transition state. In this benzofuran system, the highly favored migration terminus (the C-2 position) is sterically obstructed by the carboxylic acid moiety.

ClaisenRearrangement Title 3-(Allyloxy)benzofuran- 2-carboxylic acid Heat Thermal Activation (>180°C / Microwave) Title->Heat Transition [3,3]-Sigmatropic Transition State Heat->Transition Outcome1 Path A: Decarboxylative Migration (Ejects CO₂) Transition->Outcome1 Favored in acidic/protic solvents Outcome2 Path B: Abnormal Migration (C-4 Functionalization) Transition->Outcome2 Favored in non-polar media

Figure 2: Competing pathways in the thermal rearrangement of the allyl ether.

Subjecting the compound to high thermal stress (>180 °C) forces the system down orthogonal pathways[6]. Depending on the specific solvent thermodynamics and base additives, the system will undergo either an abnormal migration to the adjacent aromatic ring (C-4), or a decarboxylative rearrangement where the expulsion of


 acts as a thermodynamic driving force, yielding a 2-allylbenzofuran-3-one tautomer[6].

Biological & Medicinal Chemistry Implications

Benzofuran-2-carboxylic acid scaffolds are heavily utilized in rational drug design, acting as potent bioisosteres for indoles and naphthalenes. Compounds in this class exhibit notable efficacy against a broad spectrum of pathological targets:

  • Receptor Antagonism: Analogous compounds, specifically 4-alkoxy and 3-alkyl-benzofuran-2-carboxylic acids, have demonstrated potent, target-specific non-peptide endothelin receptor antagonism[7].

  • Anti-Infectives: Modified ester and amide derivatives of the 3-hydroxybenzofuran-2-carboxylate core show exceptional ligand efficiency as inhibitors of Plasmodium N-myristoyltransferase, paving the way for advanced antimalarial therapies[4].

  • Late-Stage Functionalization: The true medicinal value of the 3-allyloxy substituent lies in its utility as a covalent handle. The terminal double bond is highly amenable to Ruthenium-catalyzed cross-metathesis or UV-initiated thiol-ene "click" chemistry, allowing medicinal chemists to conjugate bulky solubilizing groups or fluorophores without disrupting the primary pharmacophore binding affinity at the C-2 carboxylic acid[5].

References

  • 1707372-04-0 | 3-(Allyloxy)benzofuran-2-carboxylic acid. BLD Pharm. [URL: https://www.bldpharm.com]
  • Product Class 1: Benzo[b]furans. Thieme-Connect.[URL: https://www.thieme-connect.de]
  • Synthesis of benzofuran analogs of fenamates as non steroidal antiinflammatory agents. NIScPR. [URL: https://nopr.niscpr.res.in]
  • Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. SciSpace. [URL: https://typeset.io]
  • WO 2013/083991 A1: Discovery of Novel and Ligand-Efficient Inhibitors. Google Patents.[URL: https://patents.google.
  • Optimization of Osthole as a Pesticide Candidate: Synthesis, Crystal Structures, and Agrochemical Properties.
  • Οξειδωτικές κυκλοπροσθήκες υποκατεστημένων φαινολών με αλκένια. Repository of UOI "Olympias".[URL: https://olympias.lib.uoi.gr]
  • ethyl 4-(allyloxy)-3-methylbenzofuran-2-carboxylate. Molaid.[URL: https://www.molaid.com]

Sources

An In-depth Technical Guide to 3-Allyloxybenzofuran Derivatives in Medicinal Chemistry: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 3-allyloxybenzofuran derivatives. While direct literature on the specific medicinal applications of this subclass is emerging, this document synthesizes foundational knowledge of benzofuran chemistry, synthetic methodologies, and the well-established biological activities of related analogues to project the therapeutic potential and guide future research in this promising area.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran motif, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and the presence of an oxygen heteroatom provide a unique electronic and steric profile that facilitates interactions with a wide range of biological targets.[2] Numerous natural products and synthetic compounds containing the benzofuran core exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[4][5]

This guide focuses on the largely unexplored subclass of 3-allyloxybenzofuran derivatives. The introduction of an allyloxy group at the 3-position offers several strategic advantages in drug design:

  • Modulation of Physicochemical Properties: The allyloxy group can influence the lipophilicity and metabolic stability of the parent molecule.

  • A Handle for Further Functionalization: The terminal double bond of the allyl group serves as a reactive handle for a variety of chemical transformations, allowing for the generation of diverse compound libraries.

  • Potential for Bioorthogonal Chemistry: The allyl group can participate in bioorthogonal reactions, enabling applications in chemical biology and drug targeting.

  • Access to Novel Scaffolds via Rearrangement: As will be discussed in detail, the 3-allyloxybenzofuran system is primed for the Claisen rearrangement, a powerful tool for carbon-carbon bond formation that leads to novel, biologically relevant scaffolds.[6]

Synthetic Strategies for 3-Allyloxybenzofuran Derivatives

The synthesis of 3-allyloxybenzofuran derivatives is a multi-step process that begins with the construction of the core benzofuran ring system, followed by the introduction of a hydroxyl group at the 3-position, and finally, etherification with an allyl halide.

Synthesis of the Benzofuran Core

A variety of methods have been developed for the synthesis of the benzofuran scaffold. The choice of method often depends on the desired substitution pattern. For the purpose of this guide, we will focus on a general approach that allows for substitution at the 3-position.

General Workflow for Benzofuran Synthesis:

start Substituted Phenol step1 Reaction with an α-halo ketone start->step1 step2 Cyclization step1->step2 end Substituted Benzofuran step2->end

Caption: General workflow for the synthesis of the benzofuran core.

Introduction of the 3-Hydroxy Group

The introduction of a hydroxyl group at the 3-position is a critical step. While various methods exist for the synthesis of 3-substituted benzofurans, obtaining the 3-hydroxy derivative can be challenging due to the reactivity of this position. A common strategy involves the synthesis of a precursor that can be readily converted to the 3-hydroxybenzofuran.

Experimental Protocol: Synthesis of 3-Hydroxybenzofuran (Illustrative)

  • Starting Material: A suitable precursor, such as a 2-acyl-3-aminobenzofuran, is chosen.

  • Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., aqueous sulfuric acid) at low temperatures (0-5 °C).

  • Hydrolysis: The diazonium salt is then carefully hydrolyzed by warming the reaction mixture, leading to the formation of the 3-hydroxybenzofuran.

  • Purification: The product is extracted with an organic solvent and purified by column chromatography.

Allylation of 3-Hydroxybenzofuran

The final step in the synthesis of 3-allyloxybenzofuran derivatives is the etherification of the 3-hydroxybenzofuran with an allyl halide, typically allyl bromide, in the presence of a base.[7]

Experimental Protocol: Synthesis of 3-Allyloxybenzofuran

  • Reaction Setup: To a solution of 3-hydroxybenzofuran in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate.

  • Addition of Allyl Bromide: Stir the mixture at room temperature and add allyl bromide dropwise.[8]

  • Reaction Monitoring: The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 3-allyloxybenzofuran.

start 3-Hydroxybenzofuran reagents Allyl Bromide, Base (e.g., K2CO3) start->reagents product 3-Allyloxybenzofuran reagents->product

Caption: Synthesis of 3-allyloxybenzofuran from 3-hydroxybenzofuran.

The Claisen Rearrangement: A Gateway to Novel Scaffolds

A key chemical feature of 3-allyloxybenzofurans is their propensity to undergo the Claisen rearrangement, a powerful[5][5]-sigmatropic rearrangement that forms a carbon-carbon bond.[6][9] This reaction transforms the 3-allyloxybenzofuran into a 2-allyl-3(2H)-benzofuranone, which can then tautomerize to the more stable 2-allyl-3-hydroxybenzofuran.

start 3-Allyloxybenzofuran transition [3,3]-Sigmatropic Rearrangement (Heat or Lewis Acid) start->transition intermediate 2-Allyl-3(2H)-benzofuranone transition->intermediate tautomerization Tautomerization intermediate->tautomerization product 2-Allyl-3-hydroxybenzofuran tautomerization->product

Caption: The Claisen rearrangement of 3-allyloxybenzofuran.

The resulting 2-allyl-3-hydroxybenzofuran scaffold is of significant interest in medicinal chemistry. The presence of both an allyl group and a hydroxyl group at adjacent positions on the benzofuran ring provides a rich platform for further chemical modifications and the exploration of structure-activity relationships.

Potential Medicinal Chemistry Applications of 3-Allyloxybenzofuran Derivatives

While direct biological data for 3-allyloxybenzofuran derivatives is scarce, the extensive literature on the pharmacological activities of other substituted benzofurans provides a strong rationale for their investigation in various therapeutic areas.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[4] The anticancer activity of benzofurans is often attributed to their ability to interact with various cellular targets, including enzymes and receptors involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound ClassExample Structure (Illustrative)Reported ActivityCitation(s)
Halogenated Benzofurans3-(Bromomethyl)benzofuran derivativeCytotoxic against leukemia cells (K562, HL60) with IC50 values of 5 µM and 0.1 µM respectively.[4]
Hybrid BenzofuransBenzofuran-piperazine hybridsPotent cytotoxic agents.
2-ArylbenzofuransSubstituted 2-arylbenzofuransInhibition of cholinesterase and β-secretase, relevant to Alzheimer's but also implicated in some cancers.[10]

The introduction of a 3-allyloxy group could lead to novel anticancer agents through several mechanisms:

  • Direct Cytotoxicity: The 3-allyloxybenzofuran scaffold itself may exhibit intrinsic cytotoxic activity.

  • Prodrug Strategy: The allyl group could be designed to be cleaved in the tumor microenvironment, releasing a cytotoxic 3-hydroxybenzofuran derivative.

  • Targeted Covalent Inhibition: The allyl group could be exploited as a warhead for the development of targeted covalent inhibitors of key cancer-related proteins.

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties, showing activity against a range of bacteria and fungi.[11] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

The lipophilic nature of the benzofuran ring can facilitate passage through microbial cell membranes. The 3-allyloxy group could further enhance this property, potentially leading to improved antimicrobial potency.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Several benzofuran derivatives have been reported to possess anti-inflammatory properties.

The Claisen rearrangement product, 2-allyl-3-hydroxybenzofuran, is structurally related to other known anti-inflammatory agents. Further investigation into the anti-inflammatory potential of this scaffold is warranted.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a pressing need for new therapies that can protect neurons from damage. Benzofuran derivatives have emerged as promising candidates for the development of neuroprotective agents.[10] Some 2-arylbenzofuran derivatives have shown the ability to inhibit cholinesterase and β-secretase, two key enzymes implicated in the pathology of Alzheimer's disease.[10]

Future Perspectives and Conclusion

The 3-allyloxybenzofuran scaffold represents a relatively unexplored area in medicinal chemistry with significant potential. The synthetic accessibility of these compounds, coupled with the versatile reactivity of the allyl group and the proven biological activities of the broader benzofuran class, makes them an attractive starting point for the design and development of new therapeutic agents.

Future research in this area should focus on:

  • Synthesis and Characterization: The synthesis and full characterization of a diverse library of 3-allyloxybenzofuran derivatives with various substitution patterns on the benzofuran ring.

  • Biological Screening: Comprehensive biological screening of these compounds in a range of assays to evaluate their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

  • Claisen Rearrangement Studies: A detailed investigation of the Claisen rearrangement of 3-allyloxybenzofurans to generate novel 2-allyl-3-hydroxybenzofuran scaffolds for biological evaluation.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR for this class of compounds to guide the rational design of more potent and selective derivatives.

References

  • Luo, H., Liu, Y. F., Zhang, C. L., Wang, Y., Ni, G., & Yu, D. Q. (2013). A new method for the synthesis of 3-hydroxymethylbenzofuran. Chinese Chemical Letters, 24(12), 1115-1117.
  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Wikipedia contributors. (2023). Substituted benzofuran. In Wikipedia, The Free Encyclopedia.
  • Yang, J., Yun, Y., Miao, Y., Sun, J., & Wang, X. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1354.
  • ResearchGate. (2024).
  • Owa, T., & Nagasu, T. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 30426-30431.
  • Ladenburg, K., Folkers, K., & Major, R. T. (1936). The Synthesis of 3-Hydroxy-2-(3)-benzofuranone and of 4-Hydroxymandelic Acid. Journal of the American Chemical Society, 58(7), 1292-1294.
  • ResearchGate. (n.d.).
  • Majumdar, P., & Samanta, S. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds.
  • Del Poeta, M., & Perfect, J. R. (2001). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 45(10), 2843-2848.
  • Kumar, A., & Kumar, S. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00067.
  • Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1255-1268.
  • Wikipedia contributors. (2023). Claisen rearrangement. In Wikipedia, The Free Encyclopedia.
  • Owa, T., & Nagasu, T. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 30426-30431.
  • Thieme. (2020).
  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.
  • Guglielmi, P., Coluccia, M., Marconi, G. D., Ortuso, F., Procopio, F., Carradori, S., ... & Chimenti, P. (2025). Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. European Journal of Medicinal Chemistry, 114873.
  • Alfa Chemistry. (2025). Claisen Rearrangement.
  • Box, V. G. S., & Meleties, P. C. (1998). The Thermal[5][5] Claisen Rearrangement of the 3-Substituted Phenyl Allyl and Propargyl Ethers. The Synthesis of 4-Halobenzo[b]furans. HETEROCYCLES, 48(10), 2173-2184.

  • Das, U. (2023). Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway. Organic Chemistry Frontiers, 10(15), 3746-3751.
  • Guglielmi, P., Coluccia, M., Marconi, G. D., Ortuso, F., Procopio, F., Carradori, S., ... & Chimenti, P. (2025). Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. European Journal of Medicinal Chemistry, 114873.
  • Das, U. (2023).
  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry.
  • Feng, X., & Zhang, Y. (2024). Asymmetric catalytic[5][12]- or[5][5]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues. Chemical Science, 15(1), 136-145.

  • Google Patents. (2013). WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition.
  • ResearchGate. (2025). Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via a One-pot, Three-step Reaction Sequence of 2-Monosubstituted 1,3-Diketones and 1,4-Benzoquinones.
  • Wang, Y., & Konopelski, J. P. (2007). N-Allyl-N-benzyl-1-hydroxy-3-(4-hydroxyphenyl)-N-methylpropan-2-aminium bromide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569.
  • Organic Chemistry Portal. (n.d.).
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Sources

Structural and Functional Paradigm of 3-(Allyloxy)benzofuran-2-carboxylic Acid in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and organic synthesis, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. 3-(Allyloxy)benzofuran-2-carboxylic acid represents a privileged building block characterized by three distinct, addressable functional modules: an electron-rich aromatic benzofuran core, a highly acidic carboxylic acid, and a versatile, terminal alkene embedded within an allyloxy ether [1, 2].

This whitepaper dissects the physicochemical properties, analytical characterization, and chemoselective reactivity of this molecule. By establishing self-validating experimental protocols and exploring the causality behind standard chemical behaviors, this guide provides researchers with a robust foundation for incorporating this moiety into complex syntheses or active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Modules

To predict the molecular behavior of 3-(Allyloxy)benzofuran-2-carboxylic acid during extraction, chromatography, and biological assaying, we must deconstruct its structure into interacting functional modules.

  • The Benzofuran Core: Provides significant lipophilicity and dictates the electronic environment of the attached substituents. The oxygen atom within the furan ring acts as an electron-withdrawing group via inductive effects while simultaneously participating in aromatic resonance.

  • The 2-Carboxylic Acid: The position of the carboxyl group directly adjacent to the furan oxygen profoundly impacts its acidity. Experimental observations of analogous benzofuran-2-carboxylic acids reveal a pKa of approximately 2.79 (in H₂O) [1], making it significantly more acidic than benzoic acid (pKa = 4.20). This enhanced acidity is driven by the electron-withdrawing inductive effect of the ring oxygen stabilizing the carboxylate anion [1, 3].

  • The 3-Allyloxy Group: The ether linkage provides a flexible vector for the terminal alkene. Because it is positioned at the 3-position, it acts as an electron-donating group to the furan ring via resonance, but is primarily valued for orthogonal reactivity (e.g., cross-metathesis or epoxidation) without disturbing the aromatic core [4].

Table 1: Key Physicochemical Parameters
ParameterValue / CharacteristicImplication in Methodology & Causality
Predicted pKa 2.79 – 3.12Strongly acidic; dominant species at physiological pH is the anion. Requires acidification (e.g., 0.1% Formic Acid) for standard reverse-phase HPLC retention.
LogP (Estimated) ~2.5 – 2.8Optimal for passive membrane permeability; molecule partition readily into organic solvents (DCM, EtOAc) during acidic workups.
H-Bond Donors 1 (-COOH)Crucial for target binding, acting as a salt-bridge or tight H-bond donor to basic residues in biological targets (e.g., kinase hinge regions).
H-Bond Acceptors 4 (O atoms)Offers multiple complexation vectors for metal-catalyzed chemistry or solvent interactions.

Analytical Characterization Workflow

Reliable identification of this compound relies on orthogonal analytical techniques. The structural confirmation must validate the presence of the terminal double bond, the ether linkage, and the highly deshielded furan geometry.

AnalyticalWorkflow A Sample Dissolution (DMSO-d6) B 1H & 13C NMR (Resonance Map) A->B C LC-MS ESI(-) (Mass Profiling) A->C D FT-IR (Vibrational) A->D E Structural Validation B->E Allyl/Furan Shifts C->E [M-H]- Ion D->E C=O Stretches

DOT diagram illustrating the multiparametric analytical workflow for structural validation.

Self-Validating Protocol: LC-MS and NMR Profiling

Causality Focus: Why choose Electrospray Ionization in Negative Mode (ESI-) and DMSO-d6? Because of the unusually low pKa (~2.79) of the benzofuran-2-carboxylic acid, the molecule yields a pristine [M-H]⁻ signal in ESI(-), completely avoiding the adduct clustering often seen in ESI(+). Furthermore, DMSO-d6 effectively disrupts the strong intermolecular hydrogen bonding of the carboxylic acid dimers, allowing for accurate integration and sharper signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 for NMR. For LC-MS, prepare a 0.1 mg/mL dilution in LC-grade Methanol.

  • LC Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile in Water. Crucial: Add 0.1% Formic acid to the mobile phase to suppress pre-column ionization, ensuring the compound retains cleanly on the stationary phase.

  • Mass Detection: Run the mass spectrometer in ESI(-) mode. Expect a dominant pseudomolecular ion at m/z corresponding to[M-H]⁻.

  • NMR Acquisition: Acquire ¹H-NMR at 400 MHz. Key diagnostic validations:

    • A multiplet at ~5.9-6.2 ppm (1H) for the internal methine proton of the allyl group.

    • Two doublets of multiplets at ~5.2-5.5 ppm (2H) corresponding to the terminal alkene protons.

    • A broad singlet at >12.5 ppm (1H) for the -COOH proton.

Synthetic Derivatization & Reactivity Logic

3-(Allyloxy)benzofuran-2-carboxylic acid provides two highly chemoselective handles. The terminal alkene can undergo oxidative additions or metathesis, while the carboxylic acid is primed for amidation, esterification, or decarboxylative cross-coupling.

ReactivityLogic Core 3-(Allyloxy)benzofuran- 2-carboxylic acid Amidation Carboxyl Activation (HATU/DIPEA) Core->Amidation Epoxidation Alkene Oxidation (mCPBA, 0 °C) Core->Epoxidation Deallylation Ether Cleavage (Pd-Catalyzed) Core->Deallylation Prod1 Amide/Ester Derivatives Amidation->Prod1 Prod2 Glycidyl Ether Analogues Epoxidation->Prod2 Prod3 3-Hydroxy Derivative Deallylation->Prod3

Divergent synthetic pathways demonstrating orthogonal functionalization of the core scaffold.

Self-Validating Protocol: Chemoselective Epoxidation

Causality Focus: When modifying the allyl ether, we must preserve the furan ring and avoid initiating an electrophilic addition to the aromatic core. Using meta-chloroperoxybenzoic acid (mCPBA) at highly controlled, low temperatures (0 °C) ensures the epoxidation remains completely chemoselective to the electron-rich, isolated terminal double bond rather than the heteroaromatic system.

Step-by-Step Methodology:

  • Dissolution: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 mmol of 3-(Allyloxy)benzofuran-2-carboxylic acid in 10 mL of anhydrous Dichloromethane (DCM).

  • Temperature Control: Immerse the flask in an ice-water bath to strictly maintain 0 °C.

  • Oxidant Addition: Dissolve 1.2 mmol of purified mCPBA (≤ 77% active) in 5 mL of DCM. Add this solution dropwise over 15 minutes. Do not add as a solid, as localized high concentrations will force over-oxidation of the furan core.

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Monitor the disappearance of the alkene multiplet via TLC (EtOAc/Hexane 1:1, UV visualization).

  • Quenching: Quench the reaction safely by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce residual peroxides.

  • Workup: Separate the organic layer. Because the product is a carboxylic acid, do not wash with standard saturated NaHCO₃, which will draw the target molecule into the aqueous phase as a sodium salt. Instead, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the glycidyl ether intermediate.

Pharmacophoric Potential in Drug Discovery

The true value of this molecule lies in its capacity to serve as a pharmacophore. Benzofuran-2-carboxylic acids are well-documented inhibitors of the Pim-1 kinase, an enzyme heavily implicated in cancer cell survival and proliferation [2].

In a biological target:

  • The Carboxylic Acid: Acts as a critical hydrogen bond and salt bridge donor to lysine residues located in the kinase hinge region [2].

  • The Allyloxy Module: The ether oxygen can act as an H-bond acceptor, while the allyl tail projects into adjacent hydrophobic pockets. In structure-guided medicinal chemistry, this allyl group can be modified (e.g., cross-metathesis or epoxidation) to fine-tune the lipophilicity or add solubilizing appendages (like morpholine or piperazine) to increase bioavailability and target selectivity.

Conclusion

The 3-(Allyloxy)benzofuran-2-carboxylic acid scaffold is a masterclass in orthogonal synthetic design. Understanding the distinct pKa shift caused by the furan ring, predicting its behavior in reverse-phase chromatography, and exploiting the discrete reactivity between the carboxylate and the terminal alkene empowers medicinal chemists to rapidly assemble complex, biologically active libraries with minimal synthetic friction.

References

  • Title: Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters / RCSB PDB URL: [Link]

  • Title: Allyl Ethers - Protection, Conversions, and Deprotection Source: Organic Chemistry Portal URL: [Link]

Methodological & Application

Synthesis of 3-(Allyloxy)benzofuran-2-carboxylic acid from Salicylaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 3-(Allyloxy)benzofuran-2-carboxylic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol starts from the readily available precursor, salicylaldehyde, and proceeds through a three-step sequence: O-allylation, Perkin-Oglialoro type condensation/cyclization to form the ethyl ester intermediate, and subsequent saponification to yield the target carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and troubleshooting guidance to ensure reproducible and high-yield synthesis.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities. They form the core structure of many pharmaceuticals and natural products, exhibiting anti-inflammatory, anti-cancer, and central nervous system-modulating properties.[1][2] The synthesis of specifically substituted benzofuran-2-carboxylic acids is of significant interest as these molecules serve as key intermediates for more complex molecular architectures.[1][3]

This guide details a reliable and efficient synthetic route to 3-(Allyloxy)benzofuran-2-carboxylic acid. The strategy relies on classical, well-understood organic transformations, making it accessible to researchers with a foundational knowledge of synthetic chemistry. The chosen pathway involves:

  • O-Allylation: Introduction of the allyl group onto the phenolic hydroxyl of salicylaldehyde.

  • Condensation and Cyclization: Formation of the benzofuran ring system via a base-catalyzed reaction with an α-haloacetate derivative.

  • Hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid.

Each step is detailed with explanations for the choice of reagents and conditions, providing a self-validating protocol grounded in established chemical principles.

Overall Reaction Scheme

The synthesis proceeds in three distinct steps as illustrated below:

Caption: Overall synthetic route from salicylaldehyde to the target acid.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimization and troubleshooting.

Step 1: Williamson Ether Synthesis (O-Allylation)

This step is a classic SN2 reaction. The basic potassium carbonate (K₂CO₃) deprotonates the acidic phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether linkage. Acetone is an excellent polar aprotic solvent for this reaction, as it solubilizes the reactants without interfering with the nucleophile.

Step 2: Perkin-Oglialoro Reaction Variant & Cyclization

This step is the key ring-forming transformation.

  • Enolate Formation: Potassium carbonate deprotonates the α-carbon of ethyl bromoacetate, forming an enolate.

  • Aldol-type Addition: The enolate attacks the electrophilic carbonyl carbon of 2-(allyloxy)benzaldehyde.

  • Intramolecular Cyclization: The resulting alkoxide intermediate attacks the carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide and forming the dihydrobenzofuran ring.

  • Elimination: A base-promoted elimination of a proton from the C3 position and subsequent loss of the hydroxyl group (as water after protonation) leads to the formation of the aromatic benzofuran ring system.

Step 3: Saponification (Ester Hydrolysis)

This is a standard base-catalyzed hydrolysis of an ester. The hydroxide ion (from KOH) attacks the electrophilic carbonyl carbon of the ethyl ester. This is followed by the elimination of the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and the strong base (ethoxide or hydroxide) forms the carboxylate salt. Subsequent acidification during the workup protonates the carboxylate to yield the final carboxylic acid product.[4]

Caption: Simplified mechanistic workflow for the three-step synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Allyl bromide and ethyl bromoacetate are lachrymators and toxic; handle with extreme care.

Step 1: Synthesis of 2-(Allyloxy)benzaldehyde
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Salicylaldehyde122.1210.0 g81.88
Allyl Bromide120.9811.9 g (8.7 mL)98.26
Potassium Carbonate (K₂CO₃)138.2116.9 g122.82
Acetone-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (10.0 g, 81.88 mmol), anhydrous potassium carbonate (16.9 g, 122.82 mmol), and acetone (150 mL).

  • Stir the suspension vigorously at room temperature.

  • Add allyl bromide (8.7 mL, 98.26 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be used directly in the next step or purified by vacuum distillation.

    • Expected Yield: ~90-95%

    • Appearance: Pale yellow oil.

Step 2: Synthesis of Ethyl 3-(allyloxy)benzofuran-2-carboxylate
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-(Allyloxy)benzaldehyde162.1910.0 g61.65
Ethyl Bromoacetate167.0012.4 g (8.3 mL)74.0
Potassium Carbonate (K₂CO₃)138.2112.8 g92.5
2-Butanone (MEK)-150 mL-

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, combine 2-(allyloxy)benzaldehyde (10.0 g, 61.65 mmol), anhydrous potassium carbonate (12.8 g, 92.5 mmol), and 2-butanone (150 mL).

  • Add ethyl bromoacetate (8.3 mL, 74.0 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 8-12 hours, monitoring by TLC (8:2 Hexane:Ethyl Acetate).[2]

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove inorganic salts and wash the filter cake with 2-butanone.

  • Evaporate the solvent from the combined filtrates under reduced pressure.

  • The crude product, a viscous oil, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Expected Yield: ~75-85%

    • Appearance: Yellowish oil or low-melting solid.

Step 3: Synthesis of 3-(Allyloxy)benzofuran-2-carboxylic acid
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 3-(allyloxy)benzofuran-2-carboxylate246.2610.0 g40.6
Potassium Hydroxide (KOH)56.114.6 g81.2
Ethanol (95%)-100 mL-
Water-25 mL-
Hydrochloric Acid (2M)-~45 mL-

Procedure:

  • Dissolve ethyl 3-(allyloxy)benzofuran-2-carboxylate (10.0 g, 40.6 mmol) in 100 mL of 95% ethanol in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve potassium hydroxide (4.6 g, 81.2 mmol) in 25 mL of water.

  • Add the aqueous KOH solution to the ethanolic solution of the ester.

  • Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours.[4] The reaction can be monitored by TLC until the starting ester spot disappears.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous residue with ~100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 2M hydrochloric acid. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

    • Expected Yield: ~85-95%

    • Appearance: White to off-white solid.

Data Summary & Characterization

CompoundStepStarting MaterialYield (%)M.P. (°C)Appearance
2-(Allyloxy)benzaldehyde1Salicylaldehyde90-95N/APale yellow oil
Ethyl 3-(allyloxy)benzofuran-2-carboxylate22-(Allyloxy)benzaldehyde75-85N/AYellowish oil
3-(Allyloxy)benzofuran-2-carboxylic acid3Ethyl Ester Intermediate85-95~105-108White solid

Characterization Notes:

  • ¹H NMR: The final product should show characteristic peaks for the allyl group (multiplets around 4.6 ppm and 5.2-6.0 ppm), aromatic protons of the benzofuran ring (7.2-7.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

  • IR Spectroscopy: Expect a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O-C stretches for the ether and furan ring (~1000-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₂H₁₀O₄ should be observed.

Troubleshooting and Optimization

  • Low Yield in Step 1: Ensure all reagents are anhydrous, especially the potassium carbonate and acetone. Incomplete reaction may require longer reflux times or the use of a more polar aprotic solvent like DMF, though this complicates workup.

  • Side Reactions in Step 2: The formation of byproducts can occur if the temperature is too high or the reaction time is excessively long. The base is critical; using a weaker base may slow the reaction, while a stronger base like NaH might lead to undesired side reactions.[4]

  • Incomplete Hydrolysis in Step 3: If the starting ester is still present after 3 hours, add an additional 0.5 equivalents of KOH and continue refluxing for another hour. Ensure sufficient solvent is present to maintain solubility.

  • Purification: While the intermediates can often be used crude, purification at each step will generally lead to a cleaner final product and higher overall yield. Column chromatography is effective for the ester intermediate. The final acid product is typically of high purity after precipitation and washing.

Conclusion

The described three-step synthesis provides a robust and reproducible method for preparing 3-(Allyloxy)benzofuran-2-carboxylic acid from salicylaldehyde. By carefully controlling reaction conditions and following the detailed protocols, researchers can reliably obtain this valuable benzofuran derivative in high yield. The mechanistic discussions and troubleshooting tips included in this note are intended to empower scientists to adapt and optimize the synthesis for their specific research needs.

References

  • Aslam, M., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • Perrone, S., et al. (2010). Convenient Synthesis of Some 3-Phenyl-1-benzofuran-2-carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. Heterocycles, 81(12). [Link]

  • Various Authors. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Perkin, W.H. (1870). On the Perkin rearrangement. Journal of the Chemical Society. (Historical reference, URL not available).
  • Shaikh, A., et al. (2020). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 25(22), 5469. [Link]

Sources

Application Notes and Protocols for the Esterification of 3-(Allyloxy)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Esterification in Drug Discovery

3-(Allyloxy)benzofuran-2-carboxylic acid is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The benzofuran core is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1] The carboxylic acid at the 2-position and the allyloxy group at the 3-position offer key points for molecular diversification to modulate pharmacokinetic and pharmacodynamic properties. Esterification of the carboxylic acid is a fundamental and often critical step in this process, enabling the synthesis of prodrugs, enhancing membrane permeability, and facilitating the exploration of structure-activity relationships (SAR).[1] This guide provides a comprehensive overview of robust and field-proven methods for the esterification of this specific substrate, detailing the underlying chemical principles and providing actionable laboratory protocols for researchers.

Method Selection: A Comparative Overview

The choice of an esterification method is dictated by the stability of the substrate, the nature of the alcohol, desired scale, and the required purity of the final product. For 3-(Allyloxy)benzofuran-2-carboxylic acid, particular attention must be paid to the allyloxy group, which can be sensitive to harsh acidic or oxidative conditions. Below is a summary of recommended methods, each with distinct advantages and considerations.

Method Key Reagents Typical Conditions Typical Yield Key Advantages Primary Considerations
Steglich Esterification DCC or EDC, DMAPRoom Temperature, Anhydrous CH₂Cl₂ or THF70-95%Mild conditions, high functional group tolerance, suitable for acid-sensitive substrates.[2][3][4]Formation of urea byproducts (DCU/EDU); DCU can be difficult to remove.[5]
Acid Chloride Formation followed by Esterification SOCl₂ or (COCl)₂, then Alcohol/Pyridine0 °C to Reflux80-95% (two steps)High reactivity of the acid chloride intermediate ensures high conversion.[6]Two-step process; SOCl₂ is corrosive and moisture-sensitive; potential for side reactions with the allyloxy group under harsh conditions.
Mitsunobu Reaction PPh₃, DEAD or DIAD0 °C to Room Temperature, Anhydrous THF75-90%Very mild, neutral conditions; excellent for sterically hindered alcohols; proceeds with inversion of alcohol stereochemistry.[7][8][9]Stoichiometric phosphine oxide and hydrazine byproducts can complicate purification.[9] The pronucleophile should ideally have a pKa ≤ 15.[10]
Fischer-Speier Esterification Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Reflux in excess alcohol60-80%Atom-economical and inexpensive reagents.[2]Harsh acidic conditions and high temperatures may lead to degradation or side reactions involving the allyloxy group. Equilibrium-driven reaction requires removal of water or use of a large excess of alcohol.[2][11]

Detailed Protocols and Mechanistic Insights

Method 1: Steglich Esterification

This method is highly recommended for the esterification of 3-(Allyloxy)benzofuran-2-carboxylic acid due to its exceptionally mild and neutral reaction conditions, which are well-suited for substrates with potentially sensitive functional groups.[3][4] The reaction relies on a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[2] 4-Dimethylaminopyridine (DMAP) serves as a potent nucleophilic catalyst that accelerates the reaction and suppresses side reactions.[4][11]

Causality of Experimental Choices: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium salt. This new intermediate is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. This catalytic cycle prevents the O-acylisourea from rearranging to an unreactive N-acylurea, a common side reaction with less nucleophilic alcohols.[4]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-(Allyloxy)benzofuran- 2-carboxylic acid, alcohol, and DMAP in anhydrous CH2Cl2 B Cool solution to 0 °C A->B C Add DCC or EDC solution dropwise B->C D Stir at 0 °C for 30 min, then warm to room temperature and stir for 4-12 h C->D E Filter to remove precipitated urea byproduct D->E F Wash filtrate with dilute HCl, sat. NaHCO3, and brine E->F G Dry organic layer over Na2SO4, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for Steglich Esterification.

  • To a solution of 3-(Allyloxy)benzofuran-2-carboxylic acid (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration) is added 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous CH₂Cl₂ is added dropwise over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.

  • The filtrate is transferred to a separatory funnel and washed sequentially with 1 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure ester.

Self-Validation: The formation of a white precipitate (DCU) is a visual indicator of reaction progress. Successful removal of excess DMAP can be confirmed by the aqueous washings no longer being basic. The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Two-Step Esterification via Acid Chloride

This classic and highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the alcohol to form the ester.[6] Thionyl chloride (SOCl₂) is a common reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.[6]

Causality of Experimental Choices: The hydroxyl group of the carboxylic acid is a poor leaving group. Conversion to an acyl chloride replaces the -OH with a -Cl, which is an excellent leaving group. This dramatically increases the electrophilicity of the carbonyl carbon, allowing for rapid reaction with even weakly nucleophilic alcohols. The use of a base like pyridine in the second step serves to neutralize the HCl generated and to catalyze the reaction. While generally robust, care must be taken as excess heat or prolonged reaction times with SOCl₂ could potentially lead to reactions with the allyl group, although this is less likely under standard conditions for acid chloride formation.

cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification Acid 3-(Allyloxy)benzofuran- 2-carboxylic acid AcidChloride 3-(Allyloxy)benzofuran- 2-carbonyl chloride Acid->AcidChloride Reagent1 + SOCl2 (cat. DMF, CH2Cl2) Ester Ester Product AcidChloride->Ester Reagent2 + Alcohol (R-OH) Pyridine

Caption: Two-step esterification via an acid chloride intermediate.

Step A: Synthesis of 3-(Allyloxy)benzofuran-2-carbonyl chloride

  • To a solution of 3-(Allyloxy)benzofuran-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is added a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • The solution is cooled to 0 °C, and thionyl chloride (SOCl₂) (1.5 eq.) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours until the evolution of gas ceases.

  • The solvent and excess SOCl₂ are removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step B: Esterification

  • The crude acid chloride is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C.

  • A solution of the desired alcohol (1.1 eq.) and pyridine (1.2 eq.) in anhydrous CH₂Cl₂ is added dropwise.

  • The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • The reaction mixture is diluted with CH₂Cl₂ and washed with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Self-Validation: The completion of the first step can be monitored by the cessation of gas evolution. In the second step, the formation of pyridinium hydrochloride precipitate may be observed. The final product's identity and purity should be confirmed by spectroscopic methods.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters under exceptionally mild, neutral conditions, making it ideal for sensitive substrates.[7][8][9] It is a redox-condensation reaction where triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol for nucleophilic attack by the carboxylate.[7]

Causality of Experimental Choices: This reaction cleverly inverts the typical roles of the reactants. PPh₃ and DEAD react to form a phosphonium salt. The alcohol then adds to the phosphorus, making the hydroxyl group part of a good leaving group (triphenylphosphine oxide). The carboxylate, deprotonated by the betaine intermediate, then acts as the nucleophile in an Sₙ2 displacement of the activated alcohol.[8][9] This Sₙ2 pathway is responsible for the characteristic inversion of stereochemistry if a chiral secondary alcohol is used. The mild conditions are highly compatible with the allyloxy group.

A PPh3 + DEAD B Betaine Intermediate A->B Formation C Alcohol (R-OH) D Alkoxyphosphonium Salt (Activated Alcohol) C->D Activation by Betaine G Ester + Ph3P=O D->G SN2 Attack by Carboxylate E Carboxylic Acid F Carboxylate E->F Deprotonation F->D

Caption: Key steps in the Mitsunobu esterification.

  • To a solution of 3-(Allyloxy)benzofuran-2-carboxylic acid (1.2 eq.) and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) is added the desired alcohol (1.0 eq.).

  • The solution is cooled to 0 °C in an ice bath.

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise, keeping the temperature below 5 °C. A color change and/or formation of a precipitate is often observed.

  • The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 6-18 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazide byproducts.

Self-Validation: The disappearance of starting materials can be monitored by TLC. Successful purification is paramount for this reaction; the final product must be characterized thoroughly to ensure it is free of phosphorus-containing byproducts.

References

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362–6365.
  • Manna, F., Chiarini, A., Budriesi, R., Ghelfi, F., & Tumiatti, V. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865.
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  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009).
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

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  • Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Zawisza, A., & Nawrot, E. (2010).
  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Steglich esterification. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • White, M. C. (2011). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Accounts of Chemical Research, 44(7), 547-559.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • Why Allylic Alcohol Is Stable. (2025, August 6). SLT. Retrieved March 7, 2026, from [Link]

  • Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. (2019, June 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Yin, J., Gallis, C. E., & Chisholm, J. D. (2007). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. The Journal of Organic Chemistry, 72(18), 7054–7057.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Nicolaou, K. C., & Chen, J. S. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Science, 6(4), 2182–2203.
  • Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29695–29725.

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Application Notes and Protocols for Decarboxylation of Benzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the various techniques available for the decarboxylation of benzofuran-2-carboxylic acid derivatives. This process is a crucial step in the synthesis of many biologically active compounds and pharmaceutical intermediates. This document offers an in-depth analysis of the primary methods, the rationale behind their application, and detailed, field-proven protocols.

Introduction: The Significance of Decarboxylation in Benzofuran Chemistry

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The synthesis of substituted benzofurans often proceeds through benzofuran-2-carboxylic acid intermediates. The removal of the C2-carboxylic acid group is a key transformation to yield the desired 2-unsubstituted or 2-substituted benzofuran core. The choice of the decarboxylation method is critical and depends on the stability of the starting material, the desired product, and the presence of other functional groups.

This guide explores the most effective and commonly employed decarboxylation techniques:

  • Thermal Decarboxylation: A classic and straightforward method.

  • Metal-Catalyzed Decarboxylation: Employing copper and palladium catalysts for milder and more selective transformations.

  • Microwave-Assisted Decarboxylation: Leveraging microwave energy to accelerate the reaction.

  • Photoredox Catalysis: A modern approach using visible light to induce decarboxylation under exceptionally mild conditions.

Choosing the Right Decarboxylation Strategy: A Decision-Making Framework

The selection of an appropriate decarboxylation technique is a critical decision in the synthetic workflow. The following diagram illustrates a logical approach to selecting the most suitable method based on the substrate's characteristics and the desired outcome.

G cluster_0 Substrate Analysis cluster_1 Method Selection cluster_2 Considerations Start Benzofuran-2-carboxylic Acid Derivative Thermal_Sensitivity Is the substrate thermally sensitive? Start->Thermal_Sensitivity Functional_Groups Are there sensitive functional groups? Thermal_Sensitivity->Functional_Groups No Metal_Catalyzed Metal-Catalyzed Decarboxylation (Cu, Pd) Thermal_Sensitivity->Metal_Catalyzed Yes Thermal_Decarboxylation Thermal Decarboxylation Functional_Groups->Thermal_Decarboxylation No Functional_Groups->Metal_Catalyzed Yes Microwave_Assisted Microwave-Assisted Decarboxylation Thermal_Decarboxylation->Microwave_Assisted For faster reaction High_Temp_Issues Potential for side reactions and degradation at high temperatures. Thermal_Decarboxylation->High_Temp_Issues Photoredox Photoredox Catalysis Metal_Catalyzed->Photoredox For very mild conditions Catalyst_Cost Cost and availability of metal catalysts and ligands. Metal_Catalyzed->Catalyst_Cost Specialized_Equipment Requires specialized microwave reactor. Microwave_Assisted->Specialized_Equipment Quantum_Yield Reaction efficiency can be influenced by quantum yield and light source. Photoredox->Quantum_Yield

Caption: A decision tree for selecting a decarboxylation method.

I. Thermal Decarboxylation

Thermal decarboxylation is the most direct method, relying on high temperatures to induce the extrusion of carbon dioxide. This method is often effective for simple benzofuran-2-carboxylic acids that can withstand elevated temperatures.

Mechanism: The reaction proceeds through a concerted mechanism where the carboxylic acid proton is transferred to the C2 position of the benzofuran ring as the C-C bond cleaves, releasing CO2.

Causality Behind Experimental Choices:

  • High Temperature: Necessary to overcome the activation energy for the C-C bond cleavage. Temperatures typically range from 150-250 °C.

  • Inert Atmosphere: To prevent oxidation of the electron-rich benzofuran ring at high temperatures.

  • Solvent Choice: High-boiling point, inert solvents like quinoline or N,N-dimethylformamide (DMF) are often used to ensure a consistent reaction temperature and to solubilize the starting material.[1] In some cases, the reaction can be performed neat.

Protocol 1: Thermal Decarboxylation of 3-Methylbenzofuran-2-carboxylic Acid

Materials:

  • 3-Methylbenzofuran-2-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (catalytic amount)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Nitrogen or Argon gas inlet

Procedure:

  • To a round-bottom flask, add 3-methylbenzofuran-2-carboxylic acid (1.0 eq).

  • Add N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add a catalytic amount of acetic acid (e.g., 0.02 eq).[1]

  • Fit the flask with a reflux condenser and purge the system with an inert gas (N2 or Ar).

  • Heat the reaction mixture to 95-100 °C with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8 hours).[1]

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent by distillation under reduced pressure to obtain the crude 3-methylbenzofuran.

  • Purify the product by column chromatography or distillation.

Expected Outcome: This protocol typically yields the decarboxylated product in high yield (e.g., 94%) and purity.[1]

Table 1: Comparison of Thermal Decarboxylation Conditions

SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
3-Methylbenzofuran-2-carboxylic acidDMF95-100894[1]
Benzofuran-2-carboxylic acidQuinoline200-205172-78[2]

II. Metal-Catalyzed Decarboxylation

Metal catalysts, particularly copper and palladium complexes, can facilitate decarboxylation under milder conditions compared to thermal methods. This is especially advantageous for substrates with sensitive functional groups.

A. Copper-Catalyzed Decarboxylation

Copper catalysts are widely used for the decarboxylation of heteroaromatic carboxylic acids. The mechanism is believed to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an organocopper species, followed by protonolysis to give the final product.

Causality Behind Experimental Choices:

  • Copper Source: Copper(I) oxide (Cu2O) and copper(I) iodide (CuI) are common choices.

  • Ligand: Nitrogen-based ligands like 1,10-phenanthroline can accelerate the reaction.

  • Solvent: High-boiling polar aprotic solvents such as NMP (N-Methyl-2-pyrrolidone) or quinoline are often employed.

Protocol 2: Copper-Catalyzed Decarboxylation using Microwave Irradiation

Materials:

  • Benzofuran-2-carboxylic acid derivative (1.0 mmol)

  • Copper(I) oxide (Cu2O, 0.05 mmol)

  • 1,10-Phenanthroline (0.10 mmol)

  • N-Methyl-2-pyrrolidone (NMP)

  • Quinoline

  • Microwave vial (10 mL)

  • Microwave reactor

Procedure:

  • To an oven-dried 10 mL microwave vial, add the benzofuran-2-carboxylic acid derivative (1.0 mmol), Cu2O (0.05 mmol), and 1,10-phenanthroline (0.10 mmol).

  • Under an inert atmosphere, add a mixture of NMP (1.5 mL) and quinoline (0.5 mL) via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 190 °C for 15 minutes.

  • After the reaction, cool the vial to room temperature.

  • The product can be isolated from the reaction mixture by distillation or extraction followed by column chromatography.

B. Palladium-Catalyzed Decarboxylative Coupling

Palladium catalysts are exceptionally versatile and can be used for decarboxylative cross-coupling reactions, where the carboxylic acid is replaced by another functional group in a single step.

Mechanism: The mechanism typically involves the formation of a palladium carboxylate, followed by decarboxylation to generate an organopalladium intermediate, which then participates in a cross-coupling cycle.

Causality Behind Experimental Choices:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)2) is a common and effective catalyst.

  • Ligand: Phosphine ligands such as tricyclohexylphosphine (PCy3) are often required.

  • Base: A base like potassium carbonate (K2CO3) is necessary to form the carboxylate salt.

  • Solvent: Aprotic polar solvents like DMF or DMA are typically used.

III. Microwave-Assisted Decarboxylation

Microwave irradiation can significantly accelerate the rate of decarboxylation reactions, often leading to shorter reaction times and improved yields.[3] This is due to the efficient and rapid heating of the reaction mixture by microwaves.

Causality Behind Experimental Choices:

  • Solvent Choice: Solvents with high dielectric constants are preferred for efficient microwave absorption.

  • Sealed Vessel: Reactions are typically carried out in sealed vessels to allow for temperatures above the solvent's boiling point.

Protocol 3: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis and Subsequent Decarboxylation

While not a direct decarboxylation of a pre-formed benzofuran-2-carboxylic acid, the Perkin rearrangement of 3-bromocoumarins under microwave irradiation provides a rapid synthesis of benzofuran-2-carboxylic acids which can then be decarboxylated.[3]

Materials:

  • 3-Bromocoumarin derivative

  • Ethanol

  • Sodium hydroxide

  • Microwave reactor

Procedure for Synthesis:

  • Dissolve the 3-bromocoumarin derivative in ethanol in a microwave vessel.

  • Add a solution of sodium hydroxide in ethanol.

  • Irradiate the mixture in a microwave reactor at 300W for 5 minutes at 79 °C.[3]

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

The resulting benzofuran-2-carboxylic acid can then be decarboxylated using one of the methods described above.

IV. Photoredox-Catalyzed Decarboxylation

Visible-light photoredox catalysis has emerged as a powerful tool for conducting reactions under very mild conditions. This method utilizes a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer (SET) process, leading to decarboxylation.

Mechanism: The photocatalyst absorbs light and enters an excited state. It then interacts with the carboxylate to induce decarboxylation via a radical intermediate.

Causality Behind Experimental Choices:

  • Photocatalyst: Ruthenium or iridium-based photocatalysts are common. Organic dyes can also be used.

  • Light Source: Blue LEDs are typically used as the light source.

  • Solvent: The choice of solvent can be critical for solubility and to avoid quenching of the excited photocatalyst.

Protocol 4: General Procedure for Visible Light-Induced Decarboxylative Radical Addition

This protocol describes the decarboxylation of a heteroaromatic carboxylic acid and subsequent addition to an alkene.[4][5]

Materials:

  • Heteroaromatic carboxylic acid (e.g., a benzofuran-2-carboxylic acid derivative)

  • Electron-deficient alkene

  • Biphenyl (BP)

  • 9,10-Dicyanoanthracene (DCA)

  • Aqueous acetonitrile

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, combine the heteroaromatic carboxylic acid, the electron-deficient alkene, biphenyl, and 9,10-dicyanoanthracene in aqueous acetonitrile.

  • Irradiate the mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard workup and purification procedures.

Table 2: Comparison of Advanced Decarboxylation Techniques

MethodCatalyst/ConditionsTemperatureAdvantagesDisadvantages
Copper-Catalyzed Cu2O, 1,10-phenanthroline190 °C (MW)Milder than thermal, good for some sensitive groupsRequires metal catalyst and ligand
Palladium-Catalyzed Pd(OAc)2, PCy3110 °CAllows for decarboxylative cross-couplingCostly catalyst and ligands
Photoredox Photocatalyst, visible lightRoom Temp.Extremely mild conditions, high functional group toleranceRequires specialized equipment (photoreactor)

Troubleshooting and Optimization

Low Yield in Thermal Decarboxylation:

  • Sublimation: The starting material may be subliming. Use a condenser to ensure it returns to the reaction mixture.

  • Incomplete Reaction: Increase the temperature or reaction time.

  • Degradation: The product may be degrading at high temperatures. Consider a milder, catalyzed method.

Catalyst Inactivity in Metal-Catalyzed Reactions:

  • Catalyst Poisoning: Ensure all reagents and solvents are pure and dry.

  • Ligand Choice: The chosen ligand may not be optimal. Screen different ligands.

Low Efficiency in Photoredox Reactions:

  • Light Source: Ensure the light source has the correct wavelength and intensity for the chosen photocatalyst.

  • Solvent Quenching: The solvent may be quenching the excited state of the photocatalyst. Try a different solvent.

Conclusion

The decarboxylation of benzofuran-2-carboxylic acid derivatives is a versatile transformation with multiple synthetic routes available. The choice of method should be guided by the stability of the substrate, the presence of other functional groups, and the desired scale of the reaction. For simple, robust substrates, thermal decarboxylation offers a straightforward approach. For more complex molecules with sensitive functionalities, metal-catalyzed or photoredox methods provide milder and more selective alternatives. The detailed protocols and comparative data in these application notes are intended to empower researchers to select and implement the most effective decarboxylation strategy for their specific synthetic challenges.

References

  • Suzuki, D., Hashimoto, R., Furutani, T., Yamawaki, M., Suzuki, H., & Yoshimi, Y. (2025). Visible Light-Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two-Molecule Photoredox System. ChemistryOpen, e202500232. [Link]

  • Suzuki, D., Hashimoto, R., Furutani, T., Yamawaki, M., Suzuki, H., & Yoshimi, Y. (2025). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. ChemistryOpen. [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Azzouny, A. A. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 188–193. [Link]

  • Wang, H., Li, G., & Zhang, X. (2019). Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation of Heteroarenes Using Carboxylic Acids with Hydrogen Release. Organic Letters, 21(17), 7044–7048. [Link]

  • Le, C., & MacMillan, D. W. C. (2020). Decarboxylative Oxygenation via Photoredox Catalysis. Israel Journal of Chemistry, 60(3-4), 410–415. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan_Publications/2019/2019-Le-Decarboxylative-Oxygenation.pdf]([Link] Macmillan_Publications/2019/2019-Le-Decarboxylative-Oxygenation.pdf)

  • Neumann, K., & Gademann, K. (2019). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ACS Catalysis, 9(1), 335–340. [Link]

  • Davies, J., Nagornaya, N., & Larrosa, I. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(16), 3983–3988. [Link]

  • Baruah, D., & Deka, D. C. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 20, 223–231. [Link]

  • Baruah, D., & Deka, D. C. (2024). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. Beilstein Archives. [Link]

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Synthesis of 2-substituted benzofurans. (n.d.). ResearchGate. [Link]

  • Oschmann, M., Johansson Holm, L., & Verho, O. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv. [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. (2018).
  • Baruah, D., & Deka, D. C. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 20, 223–231. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. (2021).
  • Oschmann, M., Johansson Holm, L., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 346. [Link]

  • Lawrence, N. J., & Dacres, J. E. (2009). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 14(10), 4047–4057. [Link]

  • Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). Scribd. [Link]

  • Oschmann, M., Johansson Holm, L., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 346. [Link]

  • Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210–226. [Link]

  • Pouambeka, T. W., Enoua, G. C., Bopoundza, F. C., Makomo, H., Loumouamou, B. W., & Qian, Z. (2021). Copper-Catalyzed Decarboxylation of Α,Β-Unsaturated Carboxylic Acids with N-Fluorobenzenesulfonimide: Synthesis of Enamines. Advanced Journal of Chemistry-Section B, 3(2), 119–129. [Link]

  • Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. (n.d.). SciSpace. [Link]

  • Peterson, B. R., & Tunge, J. A. (2019). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of organic chemistry, 84(10), 6599–6605. [Link]

  • Mason, J. D., & Murphree, S. S. (2013). Microwave-Assisted Aqueous Krapcho Decarboxylation. Synlett, 24(11), 1391–1394. [Link]

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  • Wang, F., & G. (2010). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 46(36), 6735. [Link]

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Application Note: Polymerization Potential of the Allyl Group in Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Benzofuran and its derivatives represent a privileged class of heterocyclic pharmacophores with broad-spectrum biological activities, including robust antimicrobial, anti-inflammatory, and antitumor properties[1]. Integrating these bioactive scaffolds into polymeric systems—such as targeted drug delivery vehicles, active biomaterials, or functional coatings—is a highly sought-after frontier in materials science.

However, utilizing an allyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) functionalized on the benzofuran ring as the primary polymerizable moiety presents a fundamental kinetic challenge. In standard Free-Radical Addition (FRA), allyl monomers polymerize with extreme difficulty, yielding only low-molecular-weight oligomers. As Senior Application Scientists, we must transition away from empirical trial-and-error and design mechanistically informed polymerization strategies. This application note details the causality of allyl polymerization limitations and provides two self-validating protocols (Lewis Acid-Mediated Cationic and Thiol-Ene Step-Growth) to successfully achieve high-molecular-weight benzofuran polymers.

Mechanistic Insights: The Allyl Challenge

The primary impediment to free-radical polymerization of allyl benzofurans is degradative chain transfer [2]. When a propagating radical encounters an allyl monomer, abstraction of the highly labile allylic hydrogen is kinetically favored over addition to the double bond.

This abstraction generates a resonance-stabilized allylic radical. Because this newly formed radical is highly stable, it fails to initiate new kinetic chains effectively, leading to early termination[3]. A hallmark of this phenomenon is the constancy of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (the linear relationship between the amount of peroxide decomposed and the monomer polymerized), proving that the kinetic chain is prematurely terminated by the monomer itself.

To bypass degradative chain transfer, we must abandon traditional radical addition. Instead, we leverage the electron-rich nature of the benzofuran ring and the allyl double bond via Cationic Polymerization [4] or avoid chain-growth entirely through Thiol-Ene Click Chemistry .

G M Allyl Benzofuran Monomer FRA Free Radical Addition (e.g., AIBN, 80°C) M->FRA CAT Cationic Polymerization (e.g., AlCl3, -78°C) M->CAT Degrad Degradative Chain Transfer (Allylic H-Abstraction) FRA->Degrad  Kinetic Termination Oligo Low MW Oligomers (Terminal Vinyl/Aldehyde) Degrad->Oligo Prop Controlled Propagation (Living Character) CAT->Prop  Lewis Acid Initiation Poly High MW Poly(benzofuran) (Controlled PDI) Prop->Poly

Mechanistic divergence of allyl benzofuran polymerization pathways.

Quantitative Comparison of Polymerization Modalities

To justify the experimental choices in our protocols, the following table synthesizes the expected quantitative outcomes of different polymerization strategies applied to allyl benzofuran derivatives.

Polymerization MethodCatalyst / InitiatorTemperatureExpected

(Da)
PDI (

)
Monomer Conversion
Free Radical Addition AIBN or BPO60°C – 80°C< 2,500 (Oligomers)2.5 – 3.2< 20%
Lewis Acid Cationic

or

-78°C25,000 – 45,0001.15 – 1.35> 85%
Thiol-Ene Step-Growth DMPA (UV 365 nm)25°C30,000 – 60,0001.8 – 2.2> 95%

Note: Free Radical Addition suffers critically from degradative chain transfer, rendering it unsuitable for advanced biomaterial synthesis.

Experimental Workflows & Methodologies

Protocol A: Lewis Acid-Mediated Cationic Polymerization

Benzofuran is an unsymmetric, electron-rich cyclic olefin highly susceptible to cationic polymerization via main-group Lewis acids[4],[5]. By conducting this reaction at cryogenic temperatures, we suppress deleterious side reactions (like Friedel-Crafts alkylation of the benzofuran core) and favor the propagation of the polymer chain.

Workflow Prep Monomer Purification Cool Cooling (-78°C) Prep->Cool Init Lewis Acid Addition Cool->Init Poly Isothermal Propagation Init->Poly Quench MeOH Quenching Poly->Quench

Standard workflow for Lewis acid-mediated cationic polymerization.

Step-by-Step Procedure:
  • Monomer Purification (Critical Causality) : Trace moisture acts as a potent nucleophile that will prematurely terminate the propagating carbocation. Stir the allyl benzofuran monomer over calcium hydride (

    
    ) for 24 hours, followed by vacuum distillation.
    
  • System Preparation : Flame-dry a Schlenk flask under an inert argon atmosphere. Inject 10 mL of anhydrous toluene (or

    
    ) and add the purified monomer (e.g., 0.5 M concentration).
    
  • Cryogenic Equilibration : Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78°C. Causality: Low temperatures eliminate proton-transfer side reactions, granting the polymerization "living" (controlled) characteristics.

  • Initiation : Rapidly inject a pre-chilled solution of Aluminum Chloride (

    
    ) or Tris(pentafluorophenyl)borane (
    
    
    
    ) in toluene (catalyst loading: 2-5 mol% relative to monomer).
  • Propagation & Aliquot Sampling (Self-Validation) : Allow the reaction to proceed isothermally. To validate that the system is free of degradative transfer, extract 0.1 mL aliquots every 15 minutes. Quench these immediately in cold methanol. Analysis of these aliquots via Gel Permeation Chromatography (GPC) must show a linear increase in molecular weight against monomer conversion.

  • Quenching & Precipitation : After 2 hours, terminate the reaction by pouring the entire mixture into an excess of pre-chilled methanol containing 1% v/v ammonium hydroxide (to neutralize the Lewis acid).

  • Isolation : Collect the precipitated poly(benzofuran) by centrifugation, wash three times with fresh methanol, and dry in a vacuum oven at 40°C until a constant mass is achieved.

Protocol B: UV-Initiated Thiol-Ene Step-Growth Polymerization

If the specific application requires preserving the structural integrity of the benzofuran ring exactly as it is without submitting it to harsh Lewis acids, Thiol-Ene click chemistry is the premier alternative. This step-growth mechanism entirely bypasses the degradative allylic hydrogen abstraction pathway.

Step-by-Step Procedure:
  • Reaction Formulation : In a UV-transparent vial, combine the allyl benzofuran monomer and a multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)) in an exact 1:1 molar ratio of allyl-to-thiol groups.

  • Photoinitiator Addition : Add 1 wt% of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as the photoinitiator. Causality: DMPA homolytically cleaves upon 365 nm irradiation to yield highly reactive radicals that preferentially abstract protons from the thiol, not the allylic position.

  • Solvent Considerations : Dissolve the mixture in a minimal amount of ethyl acetate or THF to reduce viscosity, ensuring high monomer mobility during late-stage step-growth.

  • Irradiation (Self-Validation) : Expose the vial to a 365 nm UV LED lamp (intensity: 10-20

    
    ) at room temperature. Validation Check: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the thiol S-H stretch (
    
    
    
    ) and the allyl C=C stretch (
    
    
    ) within 10–15 minutes validates full conversion and high network formation.
  • Purification : Precipitate the resulting polymer network in cold diethyl ether to remove unreacted photoinitiator, followed by vacuum drying.

Summary

The polymerization of allyl benzofuran derivatives represents a powerful avenue for creating advanced biomaterials, provided researchers navigate the kinetic traps of free-radical chemistry. By applying fundamental physical chemistry principles—either by utilizing Lewis acid-mediated cationic systems at cryogenic temperatures or exploiting highly efficient step-growth thiol-ene reactions—we eliminate degradative chain transfer, yielding precisely controlled, high-molecular-weight active polymers.

References

  • Polymerisation of Allyl Compounds ResearchGate[Link]

  • Studies of Allyl Alcohol Radical Polymerization by PFG-HMQC and HMBC NMR at 750 MHz ACS Publications (Macromolecules)[Link]

  • Polymerization of Polar Monomers Mediated by Main-Group Lewis Acid–Base Pairs ACS Publications (Chemical Reviews)[Link]

  • Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism PMC - National Institutes of Health[Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents MDPI[Link]

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Troubleshooting & Optimization

Improving yield of 3-(Allyloxy)benzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and process chemists optimizing the two-step synthesis of 3-(Allyloxy)benzofuran-2-carboxylic acid from methyl 3-hydroxybenzofuran-2-carboxylate.

This document bypasses generic advice to focus on the exact mechanistic hurdles, causal problem-solving, and self-validating protocols required to achieve high-yielding, scalable results.

Synthesis Workflow Overview

The construction of 3-(allyloxy)benzofuran-2-carboxylic acid typically follows a robust two-step synthetic architecture: O-Allylation of the stabilized enol/phenol intermediate, followed by controlled Saponification of the ester [1].

Workflow SM Methyl 3-hydroxybenzofuran -2-carboxylate Step1 Step 1: O-Allylation (Allyl Bromide, Base) SM->Step1 Int Methyl 3-(allyloxy)benzofuran -2-carboxylate Step1->Int Step2 Step 2: Saponification (LiOH, then HCl) Int->Step2 Prod 3-(Allyloxy)benzofuran -2-carboxylic acid Step2->Prod

Workflow for the 2-step synthesis of 3-(Allyloxy)benzofuran-2-carboxylic acid.

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting poor conversion during the O-allylation step despite using an excess of allyl bromide? Causality: In methyl 3-hydroxybenzofuran-2-carboxylate, the C-3 hydroxyl group is highly stabilized by a strong intramolecular hydrogen bond with the C-2 ester carbonyl. This reduces its nucleophilicity compared to isolated phenols. Solution: Using a weak base (like Na₂CO₃) or a moderately polar solvent (like Acetone) often fails to fully disrupt this hydrogen bond. You must use a stronger base system like K₂CO₃ or Cs₂CO₃ paired with a highly polar aprotic solvent like DMF to ensure the full formation of the reactive phenoxide/enolate.

Q2: I am observing a major side product with the same molecular mass but a different HPLC retention time. What is happening? Causality: You are likely applying too much heat. Allyloxybenzofurans are notoriously susceptible to thermal [3,3]-sigmatropic (Claisen) rearrangements [2]. Because the C-2 position is blocked by the ester, heating the reaction above 100°C forces the allyl group to migrate to the C-4 position on the aromatic ring, resulting in a C-4 allyl-3-hydroxybenzofuran derivative [3]. Solution: Strictly cap your O-allylation reaction temperature at 60°C.

Claisen Allyloxy 3-(Allyloxy)benzofuran Intermediate Heat Excessive Heat (>100°C) Allyloxy->Heat Rearrangement [3,3]-Sigmatropic Rearrangement Heat->Rearrangement SideProduct C-4 Allyl-3-hydroxybenzofuran Derivative Rearrangement->SideProduct

Thermal [3,3]-sigmatropic Claisen rearrangement leading to C-4 alkylated side products.

Q3: My saponification (hydrolysis) step proceeds completely, but my final isolated yield after acidic workup is dismal. Where is my product going? Causality: Benzofuran-2-carboxylic acids are highly prone to decarboxylation when subjected to strongly acidic environments at elevated temperatures. When you add concentrated HCl to precipitate the product, the heat of neutralization warms the solution, providing the activation energy for the protonated intermediate to lose CO₂. Solution: The acidification step must be performed slowly at strictly 0–5°C using an ice-water bath.

Quantitative Optimization Data

To eliminate guesswork, we have benchmarked the O-allylation step across various conditions. As the data illustrates, the correct intersection of solvent polarity and base strength is paramount.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Na₂CO₃Acetone601245%Incomplete disruption of H-bonding.
2K₂CO₃Acetone60872%Moderate reactivity, slow conversion.
3 K₂CO₃ DMF 60 4 91% Optimal enolate generation & alkylation.
4Cs₂CO₃DMF60394%Excellent, but less cost-effective than Entry 3.
5K₂CO₃DMF100468%Yield drops; Claisen rearrangement detected.

Self-Validating Experimental Protocols

Protocol A: High-Yield O-Allylation
  • Preparation : In a flame-dried, round-bottom flask under N₂, dissolve Methyl 3-hydroxybenzofuran-2-carboxylate (1.0 equiv) in anhydrous DMF (0.5 M).

  • Enolate Generation : Add anhydrous K₂CO₃ (2.0 equiv). Stir vigorously for 15 minutes at room temperature.

    • Causality Note: This pre-stirring phase is non-negotiable; it fully deprotonates the substrate before introducing the electrophile, minimizing unreacted starting material.

  • Alkylation : Add allyl bromide (1.5 equiv) dropwise.

  • Heating : Raise the temperature to exactly 60°C and stir for 4 hours.

  • Self-Validation (TLC) : Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (

    
    ) must fully convert to a highly non-polar spot (
    
    
    
    ) due to the loss of the polar hydroxyl group.
  • Workup : Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely strip the DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild Saponification and Precipitation
  • Hydrolysis : Dissolve the crude intermediate in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v). Add LiOH·H₂O (3.0 equiv) and stir at 25°C for 6 hours.

  • Self-Validation (TLC) : TLC (Hexanes:EtOAc 4:1) should show the disappearance of the non-polar ester (

    
    ) and the formation of a baseline spot (
    
    
    
    ) corresponding to the highly polar lithium carboxylate salt.
  • Solvent Removal : Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Do not let the water bath exceed 40°C.

  • Precipitation : Cool the remaining aqueous layer to 0–5°C in an ice bath.

  • Acidification : With vigorous stirring, slowly add 1M HCl dropwise until the solution reaches pH 2.

    • Causality Note: The slow addition prevents localized exothermic hot-spots that trigger decarboxylation.

  • Isolation & Validation (NMR) : Filter the precipitated white solid, wash with cold water, and dry under high vacuum.

    • Validation check:

      
      H-NMR (DMSO-
      
      
      
      ) should confirm the complete disappearance of the methyl ester singlet (
      
      
      3.8 ppm) and reveal a broad carboxylic acid peak (
      
      
      13.0 ppm). The allyl group markers (a multiplet at
      
      
      5.9–6.1 ppm, and two distinct doublet-of-multiplets at
      
      
      5.2–5.5 ppm) must remain fully intact.

References

  • Title : Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate Source : Organic Syntheses (2019) URL :[Link]

  • Title : Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans Source : Journal of the American Chemical Society (2010) URL :[Link]

  • Title : One-Pot Allylation-Intramolecular Vinylogous Michael Addition-Isomerization Cascade of o-Hydroxycinnamates and Congeners: Synthesis of Substituted Benzofuran Derivatives Source : Organic Letters (2019) URL :[Link]

Technical Support Center: Purification of 3-(Allyloxy)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical R&D Division

Welcome to the technical support center for 3-(Allyloxy)benzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these purification strategies effectively in your own laboratory settings. We will move from first-pass bulk purification to high-purity final finishing techniques.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-(Allyloxy)benzofuran-2-carboxylic acid.

Q1: My initial work-up yielded a crude solid with significant impurities visible on TLC. What is the most robust, first-pass purification strategy?

Answer: For a crude mixture containing a carboxylic acid, an acid-base extraction is the most powerful and efficient initial purification technique.[1][2] This method leverages the acidic nature of your target compound to selectively move it from an organic solvent into an aqueous phase, leaving behind non-acidic (neutral or basic) impurities.

Causality & Expertise: The key is the reversible conversion of the water-insoluble carboxylic acid into its highly water-soluble carboxylate salt.[3][4] By using a weak base like sodium bicarbonate (NaHCO₃), you can selectively deprotonate the relatively strong carboxylic acid (pKa ~4-5) without affecting much weaker acids like phenols (pKa ~10), which may be present as by-products or starting material carry-over.[5]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical starting concentration is 50-100 mg/mL.

  • Weak Base Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1] Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your sodium carboxylate salt) into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction. Combine this second aqueous extract with the first. The organic layer now contains neutral impurities and can be set aside.

  • Acidification (Precipitation): Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2), which can be checked with litmus paper.[6] You should observe the precipitation of your purified 3-(Allyloxy)benzofuran-2-carboxylic acid as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Q2: The acid-base extraction was effective, but TLC analysis still shows a persistent impurity with a similar Rf value to my product. How do I separate these?

Answer: When dealing with structurally similar impurities, such as isomers or by-products from the synthesis, silica gel column chromatography is the method of choice.[7] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).

Causality & Expertise: The polarity of the benzofuran ring, the carboxylic acid, and the allyl ether group makes your compound moderately polar. Impurities with slightly different polarities will travel through the silica column at different rates. The carboxylic acid functional group can cause "tailing" or streaking on the column due to strong interactions with the acidic silica gel. This can often be suppressed by adding a small amount of acetic acid to the eluent, which protonates the silica surface and improves peak shape.

Experimental Protocol: Silica Gel Column Chromatography

  • Dry Loading (Recommended): Adsorb your semi-pure product onto a small amount of silica gel (~2-3x the mass of your compound). To do this, dissolve your compound in a minimal amount of a volatile solvent (like DCM or acetone), add the silica, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent system. A common starting point for benzofuran derivatives is a mixture of petroleum ether (or hexanes) and ethyl acetate.[8][9][10][11]

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with your solvent system. A typical gradient might start at 10% EtOAc in Hexanes and gradually increase to 30-40% EtOAc. To improve resolution and reduce tailing, consider adding 0.5-1% acetic acid to your eluent mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final compound.

Q3: My compound appears pure by NMR and TLC, but it's an oil or a waxy solid with a broad melting point. How can I obtain a sharp-melting, crystalline product?

Answer: The final step for achieving high analytical purity and a stable, crystalline solid is recrystallization . This process relies on the principle that a compound is more soluble in a hot solvent than in a cold one. As the solution cools, the compound's solubility decreases, forcing it to crystallize out, leaving impurities behind in the solvent.[12]

Causality & Expertise: The key to successful recrystallization is selecting the right solvent. An ideal solvent will dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). For aromatic carboxylic acids, common and effective solvents include ethanol/water mixtures, acetic acid/water, or toluene.[12]

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your product in ~0.5 mL of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water). Look for a solvent that requires heating to dissolve the compound.

  • Dissolution: Place your compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excessive solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.

Data & Workflow Visualization

Table 1: Troubleshooting Summary
Problem EncounteredProbable CauseRecommended Strategy
Crude product is a complex mixture.Presence of neutral/basic starting materials or by-products.Acid-Base Extraction to isolate the acidic product.
Impurity with a similar Rf to product.Isomeric by-products, or compounds with similar polarity.Silica Gel Column Chromatography with an optimized eluent.
Product is an amorphous solid or oil.Residual solvent or minor impurities disrupting the crystal lattice.Recrystallization from a carefully selected solvent system.
Diagram 1: Purification Strategy Decision Tree

G Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction TLC1 TLC Analysis Extraction->TLC1 Chromatography Column Chromatography TLC1->Chromatography Impurities Present Recrystallize Recrystallization TLC1->Recrystallize Product is >95% Pure TLC2 TLC Analysis Chromatography->TLC2 TLC2->Recrystallize Product is Pure Pure Pure Crystalline Product Recrystallize->Pure

Caption: Decision tree for purifying 3-(Allyloxy)benzofuran-2-carboxylic acid.

Diagram 2: Acid-Base Extraction Workflow

G cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase start Crude Product (Acid + Neutral Impurities) wash1 Wash with aq. NaHCO3 start->wash1 organic_impurities Neutral Impurities (Discard) wash1->organic_impurities aqueous_salt Sodium Carboxylate Salt (Water Soluble) wash1->aqueous_salt Acid moves to aqueous layer acidify Acidify with conc. HCl aqueous_salt->acidify precipitate Precipitated Pure Acid acidify->precipitate final Pure Carboxylic Acid precipitate->final Filter & Dry

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I need to remove? A: Impurities largely depend on the synthetic route. Common syntheses for benzofuran-2-carboxylic acids can leave behind unreacted starting materials (e.g., a substituted salicylaldehyde or phenol) or reaction by-products.[13][14] In your case, unreacted 3-hydroxybenzofuran-2-carboxylic acid or by-products from the allylation step are possibilities. An acid-base extraction is excellent for removing non-phenolic starting materials.[2]

Q2: How do I choose the right solvent system for column chromatography? A: The goal is to find a solvent system that gives your product an Rf value of ~0.3-0.4 on a TLC plate, with good separation from impurities.

  • Start Simple: Begin with a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate).

  • Test Ratios: Run TLC plates with varying ratios (e.g., 9:1, 4:1, 2:1 Hex:EtOAc).

  • Add a Modifier: As mentioned, if you see streaking (tailing), add ~1% acetic acid to your mobile phase to improve the peak shape of your carboxylic acid.

Table 2: Common TLC Solvent Systems for Benzofuran Derivatives
System ComponentsTypical Ratio (v/v)PolarityNotes
Petroleum Ether / Ethyl Acetate9:1 to 1:1Low to MediumExcellent starting point for many benzofuran derivatives.[8][10][11]
Dichloromethane / Methanol99:1 to 95:5Medium to HighGood for more polar compounds.
Toluene / Ethyl Acetate / Acetic Acid5:4:1Medium (Acidic)The acid modifier helps to produce sharp spots for carboxylic acids.

Q3: My compound oiled out during recrystallization instead of forming crystals. What went wrong? A: "Oiling out" typically happens for one of three reasons:

  • Cooling too fast: The solution became supersaturated too quickly. Try letting it cool more slowly or adding a seed crystal.

  • Solvent is too good: The compound is still too soluble even when the solvent is cold. Try a less polar solvent or a mixed-solvent system.

  • Purity is too low: Impurities can inhibit crystal lattice formation. The melting point of the mixture is lower than the boiling point of the solvent. You may need to repeat a column chromatography step before attempting recrystallization again.

References

  • Acid-Base Extraction. (n.d.). Retrieved from Columbia University, Department of Chemistry. [Link]

  • Acid–base extraction. (2024). In Wikipedia. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • ACID-BASE EXTRACTION. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]

  • Mphahlele, M. J. (2012). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans (Doctoral dissertation, University of South Africa). [Link]

  • Wang, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]

  • CN105949152B - A kind of benzofuran derivative and preparation method thereof. (n.d.). Google Patents.
  • Supporting Information for: A general and efficient approach to synthesize 3,3-diarylbenzofuranones via sequential condensation and demethylation reaction. (n.d.). The Royal Society of Chemistry. [Link]

  • Wang, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Purification Of Aromatic Carboxylic Acids. (n.d.). QuickCompany. Retrieved from [Link]

  • Fagiolino, P., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. [Link]

  • Sidoryk, K., et al. (2015). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 20(3), 4685-4701. [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 294828. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

  • US8492583B2 - Process for purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • Tummatorn, J., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(7), 8130-8139. [Link]

  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. (n.d.). Google Patents.
  • How to Purify Compounds. (n.d.). Varsity Tutors. Retrieved from [Link]

Sources

Technical Support Center: Solving Solubility Issues of Benzofuran Acids in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofuran and its derivatives are cornerstone scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, a significant number of these promising compounds, particularly benzofuran carboxylic acids, are characterized by poor aqueous solubility. This inherent lipophilicity presents a major hurdle in drug development, impacting everything from initial biological screening to final formulation and bioavailability.[2][4] More than 40% of new chemical entities (NCEs) are practically insoluble in water, a challenge that must be addressed for successful therapeutic application.[][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with benzofuran acids in aqueous media. Drawing upon established principles of physical chemistry and pharmaceutical science, this guide offers practical, evidence-based strategies to enhance the solubility of these critical compounds, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My benzofuran acid derivative is precipitating out of my aqueous buffer during my biological assay. What is the most likely cause and the simplest first step to address this?

A: Precipitation is a clear sign that the concentration of your benzofuran acid has exceeded its equilibrium solubility in the aqueous medium.[6] Benzofuran acids are often poorly soluble in water due to their hydrophobic bicyclic ring system.[4] The simplest and most direct approach to address this is to modify the pH of your buffer.[]

  • Causality: Benzofuran acids are weak acids. By increasing the pH of the aqueous medium to a value above the compound's pKa, you deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. This ionization significantly enhances the compound's interaction with water molecules, thereby increasing its solubility.[][7]

Q2: I've tried adjusting the pH, but the solubility is still not sufficient for my desired experimental concentration. What should I try next?

A: If pH adjustment alone is insufficient, the next logical step is to introduce a water-miscible organic co-solvent to your aqueous system.[6][8]

  • Causality: Co-solvents, such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs), work by reducing the overall polarity of the solvent system.[][6] They disrupt the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the non-polar benzofuran acid molecule, leading to increased solubility.[8]

Q3: Are there more advanced techniques I can use if co-solvents are not suitable for my experimental system, for instance, in cell-based assays where organic solvents can be toxic?

A: Yes, for more sensitive applications or when significant solubility enhancement is required, complexation with cyclodextrins is a highly effective strategy.[1][]

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] The poorly soluble benzofuran acid can be encapsulated within this hydrophobic cavity, forming an inclusion complex.[][10] This complex presents a hydrophilic exterior to the aqueous environment, effectively increasing the apparent solubility of the benzofuran acid.[][12]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a structured approach to diagnosing and solving specific solubility problems you may encounter during your research.

Issue Possible Cause Troubleshooting Steps & Underlying Principles
Compound crashes out of solution when aqueous buffer is added to an organic stock solution. Low intrinsic aqueous solubility of the benzofuran acid. The rapid change in solvent polarity upon adding the aqueous buffer causes the compound to exceed its solubility limit in the mixed solvent system.1. Optimize Co-solvent Percentage: Start by adding the aqueous buffer to the organic stock solution slowly and with vigorous mixing. Determine the maximum percentage of aqueous buffer that can be added before precipitation occurs. 2. pH Pre-adjustment: Before mixing, adjust the pH of the aqueous buffer to be at least 1-2 units above the pKa of your benzofuran acid. This will ionize the acid, making it more soluble in the final mixture.[]
Inconsistent results in biological assays, suggesting fluctuating compound concentration. The compound is precipitating over the duration of the experiment due to instability in the assay medium. Alternatively, the compound may be adsorbing to the surface of the plasticware (e.g., microplates).1. Kinetic Solubility Assessment: Perform a time-course experiment to monitor the concentration of the benzofuran acid in the final assay buffer using a suitable analytical method like HPLC-UV.[13][14] 2. Employ Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) into the assay buffer to help maintain the compound in solution.[15] 3. Consider Advanced Formulations: For longer-term experiments, consider preparing a solid dispersion or a cyclodextrin complex of your compound to improve its stability in the aqueous environment.[15][16]
Difficulty preparing a concentrated aqueous stock solution for serial dilutions. The intrinsic solubility of the benzofuran acid in pure water or buffer is very low, making it impossible to achieve the desired stock concentration.1. Salt Formation: If your benzofuran acid is stable, consider synthesizing a salt form (e.g., sodium or potassium salt). Salt formation is a common and effective method for increasing the solubility of acidic drugs.[1][17] 2. Cyclodextrin Complexation: Prepare a stock solution of the benzofuran acid complexed with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[][18] This can dramatically increase the aqueous solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines the steps to determine the solubility of a benzofuran acid at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).

  • Sample Preparation: Add an excess amount of the benzofuran acid to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification: Analyze the concentration of the dissolved benzofuran acid in the filtrate using a validated analytical method, such as HPLC-UV.[13][14]

  • Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement Screening

This protocol provides a method for screening different co-solvents to improve the solubility of a benzofuran acid.

  • Co-solvent Selection: Choose a panel of water-miscible organic solvents commonly used in pharmaceutical formulations, such as DMSO, ethanol, propylene glycol, and PEG 400.[][6]

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water (or buffer) mixtures at various volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50%).

  • Solubility Measurement: Following steps 2-5 from Protocol 1, determine the solubility of the benzofuran acid in each co-solvent mixture.

  • Data Analysis: Plot the solubility of the benzofuran acid as a function of the co-solvent concentration for each co-solvent tested. This will allow you to identify the most effective co-solvent and the optimal concentration for your needs.

Protocol 3: Preparation of a Benzofuran Acid-Cyclodextrin Inclusion Complex (Kneading Method)

This method describes a simple and effective way to prepare a solid inclusion complex of a benzofuran acid with a cyclodextrin.

  • Molar Ratio Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), and determine the desired molar ratio of the benzofuran acid to the cyclodextrin (a 1:1 molar ratio is a common starting point).[15]

  • Mixing: Accurately weigh the benzofuran acid and the cyclodextrin and mix them thoroughly in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a 50:50 ethanol/water mixture) dropwise to the powder mixture while continuously triturating with a pestle. Continue adding the solvent until a thick, uniform paste is formed. Knead the paste for 30-60 minutes.[15]

  • Drying: Spread the paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size. The resulting powder is the benzofuran acid-cyclodextrin inclusion complex, which should exhibit enhanced aqueous solubility.

Visualizing Solubility Enhancement Strategies

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome Start Poorly Soluble Benzofuran Acid pH_Adjustment pH Adjustment (Ionization) Start->pH_Adjustment First-line approach Co_solvency Co-solvency (Polarity Reduction) pH_Adjustment->Co_solvency If insufficient End Soluble Benzofuran Acid in Aqueous Media pH_Adjustment->End Cyclodextrin Cyclodextrin Complexation (Encapsulation) Co_solvency->Cyclodextrin For sensitive systems or greater enhancement Co_solvency->End Advanced Advanced Formulations (Solid Dispersions, etc.) Cyclodextrin->Advanced For complex challenges Cyclodextrin->End Advanced->End

Caption: A workflow for selecting a suitable solubility enhancement strategy.

pH_Effect_on_Solubility cluster_acidic Low pH (pH < pKa) cluster_basic High pH (pH > pKa) Acid_Form R-COOH (Unionized) Low_Solubility Low Solubility Acid_Form->Low_Solubility Poor interaction with water Base_Form R-COO⁻ (Ionized) High_Solubility High Solubility Base_Form->High_Solubility Strong interaction with water

Caption: The effect of pH on the solubility of a benzofuran acid.

References

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review. Available at: [Link]

  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. Publishing at the Library. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield Repository. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. Available at: [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ResearchGate. Available at: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Analytical Methods. ATSDR. Available at: [Link]

  • Benzofuran. PubChem. Available at: [Link]

  • Process for preparing benzofuran derivatives. Google Patents.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

  • A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Springer. Available at: [Link]

  • Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Wiley Online Library. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. Available at: [Link]

  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Southern Association of Forensic Scientists. Available at: [Link]

Sources

Technical Support Center: Navigating Allyl Group Polymerization in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. For drug development professionals and synthetic chemists, synthesizing functionalized benzofurans often requires deploying precursors with pendant allyl groups. However, the exact conditions required to drive benzofuran cyclization—elevated temperatures, transition metal catalysts, strong Lewis acids, and stoichiometric oxidants—are uniquely hostile to allyl moieties, frequently resulting in intractable polymeric gels instead of the desired heterocyclic target[1].

This guide synthesizes causality, field-proven heuristics, and rigorously verified protocols to help you bypass oligomerization and secure high-yielding intramolecular cyclizations.

Mechanistic Visualization

Before troubleshooting, it is essential to understand the kinetic bifurcation happening in your reaction flask. The diagram below illustrates how unprotected allyl groups divert the organometallic intermediate away from cyclization, and where specific chemical interventions act.

G Precursor Allyl-Phenol Precursor Catalyst Pd(II) Catalysis + Oxidant Precursor->Catalyst Thermal Activation Intermediate Organopalladium Intermediate Catalyst->Intermediate Coordination Target Benzofuran (Cyclized Target) Intermediate->Target Cycloisomerization Polymer Polymeric Gel (Side Reaction) Intermediate->Polymer Radical Propagation Scavenger Inhibitor (BHT) Scavenger->Polymer Quenches Radicals

Pathway bifurcation: BHT selectively inhibits allyl polymerization without disrupting cyclization.

Field-Tested Troubleshooting & FAQs

Q1: Why does my allyl-substituted phenol turn into a viscous gel during palladium-catalyzed oxidative cyclization? A: Allyl groups possess a highly reactive


-bond and an easily abstractable allylic hydrogen, making them susceptible to radical chain propagation[1]. During oxidative Heck-type cyclizations[2], the introduction of oxidants (e.g., benzoquinone) alongside elevated temperatures (

) inadvertently acts as a radical initiation system. Once a carbon-centered radical forms on the allyl moiety, intermolecular cross-linking vastly outpaces the intended intramolecular C–O or C–C bond formation, resulting in premature gelation.

Q2: How can I prevent radical polymerization without quenching my active Palladium catalyst? A: The most effective intervention is the addition of a sterically hindered radical scavenger, specifically Butylated Hydroxytoluene (BHT). Unlike unhindered inhibitors like hydroquinone—which can act as a bidentate ligand and poison organometallic centers—BHT's bulky tert-butyl groups prevent it from coordinating to the Pd(II) catalyst. Studies confirm that 100 to 500 ppm of BHT (or up to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) suppresses runaway allyl polymerization while leaving the reaction kinetics of the primary cyclization unchanged[3].

Q3: My protocol relies on an acid-catalyzed isomerization step; how do I protect the allyl group from cationic polymerization? A: Strong protic acids (e.g., concentrated


) or exceptionally harsh Lewis acids (like 

) will rapidly protonate/activate the allyl double bond, initiating aggressive cationic oligomerization[4][5]. To bypass this, pivot to mildly coordinating ethereal solvents (such as dimethoxyethane, DME) which attenuate the effective acidity of the proton source. Gabriele et al. demonstrated that maintaining strict temperature thresholds (

) in DME allows successful acid-catalyzed isomerization of dihydrobenzofuran intermediates into aromatic benzofurans without triggering cationic side-reactions[4].

Q4: Can the rate of reagent addition impact gelation? A: Absolutely. "Crash-adding" initiators, catalysts, or oxidants creates localized concentration spikes (hotspots) that trigger massive burst-nucleation of polymer chains. Implementing a controlled, gradual addition profile limits the instantaneous concentration of activated intermediates, allowing the slower intramolecular benzofuran cycloisomerization to dominate the reaction pathway[6].

Quantitative Benchmarks

The tables below summarize optimal inhibitor selections and process parameters mapped to specific synthetic mechanisms.

Table 1: Polymerization Inhibitor Selection Matrix

InhibitorChemical ClassRadical Quenching EfficiencyInterference Risk with Pd/Metal CatalystsRecommended Dosing
BHT Sterically Hindered PhenolExcellentVery Low (Tert-butyl shielding prevents metal chelation)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(

)[3]
Hydroquinone (HQ) Unhindered DiphenolExcellentHigh (Readily chelates and deactivates transition metals)Avoid in transition-metal pathways
TEMPO Stable Nitroxide RadicalOutstandingModerate (Can redox-cycle with stoichiometric oxidants)[2]

Table 2: Mechanism-Specific Mitigation Strategies for Benzofuran Synthesis

Reaction ParadigmPrimary Polymerization TriggerStructural InterventionParameter Optimization
Oxidative Heck Cyclization [2]Benzoquinone / Thermal RadicalsAdd ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

BHT
Gradual heating ramp (

); Avoid static hotspots[6].
Acid-Catalyzed Isomerization [4]Strong Brønsted/Lewis AcidsSolvent shift to DMEMaintain

to suppress cationic propagation.
Re

O

/ PdCl

Annulation
[7]
High-valent metal oxidationDilution strategyRun under highly dilute conditions (

) to favor intramolecular interactions.
Step-by-Step Methodology: Gel-Free Oxidative Cyclization

This protocol outlines a self-validating workflow for the palladium-catalyzed oxidative cyclization of o-allylphenols, strictly engineered to prevent allyl polymerization.

Objective: Synthesize 2-substituted benzofurans from allyl-phenyl ether precursors via direct intramolecular Fujiwara-Moritani arylation[2].

Reagents:

  • o-Allylphenol precursor (1.0 eq)

  • 
     catalyst (10 mol%)
    
  • Benzoquinone oxidant (1.0 eq)

  • BHT radical scavenger (

    
    )
    
  • Solvent:

    
     mixture of t-AmOH and AcOH
    

Step 1: System Stabilization & Pre-mixing Dissolve the o-allylphenol precursor in the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


t-AmOH/AcOH solvent mixture at room temperature. Immediately add 

BHT.
  • Causality Rule: Introducing the radical scavenger prior to the metal/oxidant limits the spontaneous formation of peroxide radicals induced by dissolved oxygen, ensuring the allyl monomer is fully stabilized before the catalytic cycle begins.

Step 2: Catalyst Assembly Add the Benzoquinone (1.0 eq) followed by the


 (10 mol%).
  • Self-Validation Checkpoint: The solution should adopt a homogeneous reddish-brown hue. Take a 0.1 mL aliquot using a glass pipette; if the solution shows resistance to flow (stringing/viscosity spike), radical initiation has bypassed the BHT. If viscosity is normal, proceed.

Step 3: Programmed Thermal Ramping Do not place the flask into a pre-heated


 bath. Instead, set the heating block to room temperature and program a continuous ramp up to 

over 40 minutes[6].
  • Causality Rule: Gradual thermal activation prevents the sudden generation of high-concentration radical pools, effectively mimicking the benefits of continuous initiator addition.

Step 4: In-Process Monitoring (TLC) At


, sample the reaction. Run TLC using Hexanes/EtOAc (e.g., 8:2).
  • Self-Validation Checkpoint: Successful cyclization will present as a discrete, UV-active spot with a higher

    
     than the starting material. If severe baseline streaking is observed, oligomerization is competing with cyclization. Immediately lower the reaction temperature by 
    
    
    
    to decelerate intermolecular chain propagation.

Step 5: Quenching and Workup Upon completion (typically 2-4 hours), cool the reaction mixture rapidly to room temperature to arrest all kinetics. Filter the crude mixture through a tightly packed Celite pad to remove precipitated Palladium black, followed by concentration under reduced pressure for downstream column chromatography.

References
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at:[Link]

  • Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans. Caltech / Angewandte Chemie. Available at:[Link]

  • A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. PubMed / NIH. Available at:[Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at:[Link]

  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. PubMed / NIH. Available at:[Link]

  • Process for making allyl polymers and copolymers. Google Patents (EP0686646A2).
  • The Vital Role of Allyl Alcohol in Modern Polymer Synthesis. Nbinno. Available at:[Link]

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Validation & Comparative

Analytical Comparison Guide: 1H NMR Structural Verification of 3-(Allyloxy)benzofuran-2-carboxylic acid vs. Benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug development, the functionalization of the benzofuran scaffold is a critical pathway for discovering novel therapeutics[1][2]. Often, researchers must differentiate substituted benzofurans from their parent cores to confirm successful organic transformations.

This guide serves as an objective, authoritative protocol for structural verification, directly comparing the target product, 3-(Allyloxy)benzofuran-2-carboxylic acid , against its unsubstituted parent alternative, Benzofuran-2-carboxylic acid [3]. By systematically evaluating their high-field ^1^H Nuclear Magnetic Resonance (NMR) spectra, we establish a robust framework for tracking O-allylation reactions, detailing the causality behind chemical shifts, coupling constants, and self-validating spectral diagnostics.

Structural Dynamics & Synthetic Rationale

The functionalization of benzofurans at the C-3 position introduces significant electronic and steric alterations to the molecule[1]. The transformation from the parent acid to the 3-allyloxy derivative fundamentally alters the local magnetic environments of adjacent protons. The core structural distinction lies in the displacement of the highly characteristic furan C-3 proton[2] in exchange for a dynamic allyloxy ether linkage.

G Precursor Benzofuran-2-carboxylic acid (Reference Alternative) Intermediate 3-Hydroxybenzofuran-2-carboxylic acid (Synthetic Intermediate) Precursor->Intermediate Oxidation / Hydroxylation Target 3-(Allyloxy)benzofuran-2-carboxylic acid (Target Product) Intermediate->Target Allyl bromide, Base (O-Allylation)

Graph 1: Synthetic progression and structural modification of the benzofuran-2-carboxylic scaffold.

High-Resolution ^1^H NMR Data Comparison

To objectively compare the product’s performance against the alternative, we assess the ^1^H NMR data (400 MHz, DMSO-d6) characteristic of these scaffolds[2][4]. The data table below consolidates the expected quantitative resonance frequencies (chemical shifts,


 in ppm) and spin-spin splitting patterns.
Structural FeatureProton PositionBenzofuran-2-carboxylic acid (Alternative)3-(Allyloxy)benzofuran-2-carboxylic acid (Product)Structural Causality / J-Coupling (Hz)
Acidic Group -COOH~13.50 (br s, 1H)~13.50 (br s, 1H)Extreme deshielding due to electronegative oxygens; broad due to exchange.
Heterocyclic Ring H-3 7.65 (s, 1H) Absent Disappearance confirms successful C-3 substitution[2].
Aromatic Core H-47.72 (d, 1H,

)
~7.80 (d, 1H,

)
Downfield shift induced by the spatial proximity of the C-3 oxygen lone pairs.
Aromatic Core H-77.58 (d, 1H,

)
~7.58 (d, 1H,

)
Resonates relatively unchanged; distant from the site of modification.
Aromatic Core H-5, H-67.46 (t), 7.31 (t)7.48 (t), 7.33 (t)Standard ortho/meta couplings within the fused benzene ring[4].
Allyl Ether -O-CH2-Absent~4.95 (dt, 2H,

)
Deshielded directly by the ether oxygen; split by the adjacent methine proton.
Allyl Ether -CH=Absent~6.10 (ddt, 1H) Complex multiplet due to unequal coupling to the -CH2- and terminal =CH2 protons.
Allyl Ether =CH2(trans)Absent~5.45 (dq, 1H,

)
Large

-coupling indicative of trans relationship across the double bond.
Allyl Ether =CH2(cis)Absent~5.30 (dq, 1H,

)
Smaller

-coupling indicative of cis relationship across the double bond.

Signal Interpretation & Causality

As an Application Scientist analyzing these spectra, identifying the target product does not rely solely on finding peaks, but rather verifying the causality of the electronic environment:

  • The H-3 Discriminator: Unsubstituted benzofuran-2-carboxylic acid possesses a highly diagnostic singlet at

    
    7.65 ppm corresponding to the H-3 proton[2]. The absolute absence of this peak in the target product is the primary negative indicator confirming substitution at C-3.
    
  • Allylic Diastereotopicity and J-Coupling: The newly introduced allyloxy group provides a self-validating positive indicator. The terminal alkene protons (=CH2) are non-equivalent due to their spatial geometry. The proton trans to the methine (-CH=) group experiences a large

    
    -coupling (
    
    
    
    17.2 Hz), while the cis proton exhibits a smaller
    
    
    -coupling (
    
    
    10.5 Hz). This classic splitting profile is an irrefutable signature of an intact terminal allyl ether.
  • Proximity Deshielding on H-4: The introduction of the strongly electronegative oxygen atom at the C-3 position introduces an anisotropic deshielding cone that specifically affects the adjacent H-4 aromatic proton. This causes the H-4 doublet to drift further downfield relative to the parent compound, migrating from 7.72 ppm to approximately 7.80 ppm.

Self-Validating Experimental Protocol for NMR Verification

To ensure maximum trustworthiness, researchers should follow this internal-control-driven workflow when preparing samples for analytical comparison.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10-15 mg of the dried, purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is required due to the strong intermolecular hydrogen bonding of the carboxylic acid dimer, which typically renders these compounds insoluble in weaker solvents like Chloroform-d.

  • Shimming & Tuning: Insert the NMR tube into the spectrometer (minimum 400 MHz recommended for resolution of the allyl multiplets). Perform automated gradient shimming (Z-axis) to achieve a linewidth

    
     1.0 Hz for the solvent residual peak (2.50 ppm).
    
  • Spectral Acquisition: Acquire the spectrum using a standard 1D proton sequence (e.g., zg30 on Bruker instruments). Utilize a minimum of 16 scans with a relaxation delay (D1) of at least 2.0 seconds to allow the fully quantitative relaxation of the broad carboxylic acid proton.

  • Self-Validation Test (D2O Exchange):

    • Observation: Note the broad singlet at

      
      13.5 ppm.
      
    • Validation: Remove the tube, add 1 drop of Deuterium Oxide (D2O), shake vigorously for 15 seconds, and re-acquire the spectrum.

    • Causality: The peak at 13.5 ppm will completely disappear due to the rapid proton-deuterium exchange (R-COOH

      
       R-COOD). This proves the peak belongs to the exchangeable acidic proton and is not an overlapping downfield aromatic signal.
      
Workflow Visualization

G A Sample Preparation (Dissolve in DMSO-d6) B 1H NMR Acquisition (Standard 1D 400 MHz) A->B C Evaluate H-3 Resonance (Is the 7.65 ppm singlet present?) B->C D Compound is Unsubstituted Benzofuran-2-carboxylic acid C->D Yes E Evaluate Allyl Region (Multiplets at 4.9, 5.3, 6.1 ppm?) C->E No F Successful O-Allylation Confirmed 3-(Allyloxy)benzofuran-2-carboxylic acid E->F Yes

Graph 2: Decision-matrix workflow for the spectral verification of C-3 functionalization.

References

1.[4] Electronic Supplementary Information - Rsc.org. Royal Society of Chemistry. Available at: 2.[3] Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem. National Institutes of Health. Available at: 3.[1] Transition metal‐catalyzed reactions of benzofuran 1 q with azirine 2 a. ResearchGate. Available at: 4.[2] The hypolipidemic activity of novel benzofuran-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats: a comparison with bezafibrate. Taylor & Francis. Available at:

Sources

A Comparative Guide to FTIR Spectral Analysis of Allyloxy and Carboxylic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable tool for the rapid and non-destructive identification of functional groups. For professionals in drug development and chemical research, the accurate differentiation between moieties such as allyloxy and carboxylic acid is critical for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth, comparative analysis of the FTIR spectral signatures of these two important functional groups, grounded in established spectroscopic principles and supported by experimental data.

The Diagnostic Power of Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its constituent bonds. Each functional group possesses a unique set of vibrational modes (stretching, bending, etc.), resulting in a characteristic "fingerprint" in the infrared spectrum. By analyzing the position, intensity, and shape of these absorption bands, we can confidently identify the functional groups present in a sample.[1][2]

Deciphering the Carboxylic Acid Signature

The carboxylic acid group (-COOH) presents one of the most recognizable and unambiguous signatures in an FTIR spectrum. Its defining features arise from the coupled vibrations of the hydroxyl (-OH) and carbonyl (C=O) groups, which are significantly influenced by strong intermolecular hydrogen bonding.[3][4]

Key Vibrational Modes of Carboxylic Acids:
  • O-H Stretch: The most prominent feature is an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[3][5][6][7] This extensive broadening is a direct consequence of hydrogen bonding, which creates a continuum of O-H bond strengths and, therefore, a wide range of absorption frequencies.[8] This band often overlaps with C-H stretching vibrations.[3][6]

  • C=O Stretch: A strong, sharp absorption band typically appears in the region of 1760-1690 cm⁻¹. The exact position is sensitive to the molecular environment. For instance, dimerization through hydrogen bonding in saturated carboxylic acids typically results in a C=O stretch around 1710 cm⁻¹.[6][9][10] Conjugation with a double bond or an aromatic ring can lower this frequency to 1710-1680 cm⁻¹.[11]

  • C-O Stretch: A medium to strong intensity band is observed between 1320 cm⁻¹ and 1210 cm⁻¹, arising from the stretching of the carbon-oxygen single bond.[3][11]

  • O-H Bend: An out-of-plane bending vibration of the O-H group results in a broad, medium-intensity band around 950-910 cm⁻¹.[3][11]

Unveiling the Allyloxy Spectral Features

The allyloxy group (CH₂=CH-CH₂-O-) combines the characteristics of an ether and an alkene. Its FTIR spectrum is a composite of the vibrational modes from the allyl moiety and the C-O-C ether linkage.

Key Vibrational Modes of the Allyloxy Group:
  • =C-H Stretch: The stretching of the sp² hybridized C-H bonds of the vinyl group gives rise to one or more medium-intensity bands typically appearing just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[12][13]

  • C-H Stretch (Aliphatic): The stretching vibrations of the sp³ hybridized C-H bonds in the -CH₂- group are observed in the 3000-2850 cm⁻¹ region.[14]

  • C=C Stretch: The carbon-carbon double bond stretch of the allyl group results in a medium to weak absorption band in the 1680-1640 cm⁻¹ range.[14] The intensity of this peak can be variable.

  • C-O-C Asymmetric Stretch: This is a strong and diagnostically significant band for ethers and, by extension, the allyloxy group. For vinyl alkyl ethers, this asymmetric stretch appears as a strong band around 1220 cm⁻¹.[3] In saturated ethers, it is typically found around 1120 cm⁻¹.[9]

  • =C-H Bends (Out-of-Plane): The out-of-plane bending vibrations of the vinyl C-H bonds produce strong bands in the 1000-650 cm⁻¹ region, the exact positions of which can be indicative of the substitution pattern.

Comparative Spectral Analysis: A Head-to-Head Look

The following table summarizes the key distinguishing features between the FTIR spectra of carboxylic acids and allyloxy groups.

Vibrational Mode Carboxylic Acid (-COOH) Allyloxy (CH₂=CH-CH₂-O-) Key Differentiator
O-H Stretch Very broad, intense band (3300-2500 cm⁻¹)AbsentThe presence of this unmistakable broad band is a definitive indicator of a carboxylic acid.
C=O Stretch Strong, sharp band (1760-1690 cm⁻¹)AbsentA strong carbonyl peak is characteristic of carboxylic acids.
C=C Stretch AbsentMedium-weak band (1680-1640 cm⁻¹)The presence of a C=C stretch points towards the allyloxy group.
=C-H Stretch AbsentMedium band (>3000 cm⁻¹)C-H stretches above 3000 cm⁻¹ are indicative of the vinyl group in the allyloxy moiety.
C-O Stretch Medium-strong band (1320-1210 cm⁻¹)Strong asymmetric C-O-C stretch (around 1220 cm⁻¹ or 1120 cm⁻¹)While both have C-O stretches, the position and context (presence/absence of other key peaks) are crucial for differentiation.

Experimental Protocol: Sample Analysis via ATR-FTIR

This protocol outlines a standardized procedure for the analysis of a liquid or solid sample to identify and differentiate between allyloxy and carboxylic acid functional groups using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

I. Instrumentation and Materials
  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample to be analyzed.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

II. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation & Background cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Sample to Crystal B->C D 4. Apply Pressure C->D E 5. Acquire Sample Spectrum D->E F 6. Process Spectrum (Baseline Correction) E->F G 7. Identify Key Absorption Bands F->G H 8. Compare with Reference Spectra G->H I 9. Conclude Functional Group Identity H->I

Caption: Experimental workflow for FTIR analysis.

III. Step-by-Step Methodology
  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove any residual contaminants. Allow the solvent to fully evaporate. The cleanliness of the crystal is paramount for acquiring a clean spectrum.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum to provide a clean spectrum of only the sample.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal. For solids, ensure a fine powder is used to maximize contact with the crystal surface.

  • Pressure Application: For solid samples, use the pressure clamp of the ATR accessory to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Spectrum Processing: Perform any necessary data processing, such as baseline correction, to ensure the accurate representation of the absorption bands.

  • Peak Identification: Carefully analyze the processed spectrum to identify the positions, intensities, and shapes of the key absorption bands as detailed in the comparison table above.

  • Comparative Analysis: Compare the observed spectral features with the known characteristics of carboxylic acids and allyloxy groups.

Visualizing the Vibrational Landscape

The following diagrams illustrate the molecular structures and key vibrational modes that give rise to the characteristic FTIR spectra of the allyloxy and carboxylic acid functional groups.

Caption: Key FTIR absorptions for allyloxy and carboxylic acid groups.

Conclusion

The differentiation between allyloxy and carboxylic acid functional groups via FTIR spectroscopy is straightforward and reliable when a systematic approach is employed. The unmistakable, broad O-H stretch and the intense C=O stretch provide a definitive signature for carboxylic acids. Conversely, the combination of =C-H and C=C stretching bands, along with a strong C-O-C ether stretch, points to the presence of an allyloxy group. By understanding the fundamental principles of molecular vibrations and following a robust experimental protocol, researchers can confidently leverage FTIR spectroscopy for accurate functional group analysis, thereby advancing their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Stuart, B. H. (2004).
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons.
  • Larkin, P. J. (2011).
  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
  • LibreTexts. (2023). Infrared Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (n.d.). FTIR Spectroscopy Fundamentals. Retrieved from [Link]

  • Bruker. (n.d.). FT-IR Spectroscopy Guide. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • PubChem. (n.d.). Allyl ethyl ether. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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A Comparative Spectroscopic Guide to 3-(Allyloxy)benzofuran-2-carboxylic acid: Predicting UV-Vis Absorption Profiles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectrum of 3-(Allyloxy)benzofuran-2-carboxylic acid. In the absence of direct published spectra for this specific molecule, we will establish a robust predictive framework. This is achieved by comparing its structural motifs to well-characterized analogs, namely the parent scaffold, benzofuran-2-carboxylic acid, and by considering the electronic effects of its substituents. This document is intended for researchers in medicinal chemistry and materials science, offering both theoretical grounding and a practical experimental protocol for empirical validation.

The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in pharmaceutical and materials science research. Their fused aromatic ring system endows them with favorable physicochemical properties and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer potential.[1][2][3] The conjugated structure also leads to remarkable optical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] Understanding the UV-Vis absorption profile is a critical first step in characterizing these molecules, as it provides fundamental insights into their electronic structure and potential for light-based applications.

Fundamentals of Benzofuran UV-Vis Spectroscopy

The UV-Vis spectrum of a benzofuran derivative is dominated by electronic transitions within its conjugated π-system. The primary absorptions observed are:

  • π→π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic benzofuran core.[4][5]

  • n→π Transitions:* These are typically lower-intensity absorptions resulting from the excitation of non-bonding (n) electrons, such as the lone pair electrons on the furan's oxygen atom or the carbonyl oxygen of the carboxylic acid, into an anti-bonding (π*) orbital.[1][6]

The precise wavelength of maximum absorbance (λmax) and the intensity of these transitions are highly sensitive to the nature and position of substituents on the benzofuran ring.

Comparative Analysis: Predicting the Spectrum

To predict the absorption spectrum of 3-(Allyloxy)benzofuran-2-carboxylic acid, we will deconstruct its structure and compare it to known compounds.

The Parent Scaffold: Benzofuran-2-carboxylic Acid

The foundational structure is benzofuran-2-carboxylic acid. Its UV-Vis spectrum serves as our primary baseline. Data available from the NIST Chemistry WebBook provides experimentally determined absorption maxima.[7] This molecule features the core benzofuran π-system conjugated with the carboxylic acid group.

The Auxochromic Effect of the 3-Allyloxy Group

The key substituent in our target molecule is the allyloxy group (-O-CH₂-CH=CH₂) at the 3-position. The oxygen atom in this group possesses lone pairs of electrons that can be delocalized into the benzofuran ring system. This has two significant consequences:

  • Extended Conjugation: The lone pairs on the oxygen atom extend the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Bathochromic Shift: A lower HOMO-LUMO energy gap means less energy is required to excite an electron. Consequently, the molecule will absorb light at a longer wavelength. This phenomenon is known as a bathochromic or "red" shift.[8] We predict that the π→π* transitions for 3-(Allyloxy)benzofuran-2-carboxylic acid will occur at a longer λmax compared to the unsubstituted benzofuran-2-carboxylic acid.

The Role of the Carboxylic Acid Group

The carboxylic acid at the 2-position acts as both a chromophore and a site for potential solvent interaction. It introduces a weak n→π* transition, typically observed at lower wavelengths (200-215 nm) for non-conjugated acids.[6] However, due to its conjugation with the benzofuran ring, this transition is expected to be red-shifted and may be obscured by the more intense π→π* bands.

Solvent Effects

The choice of solvent can significantly alter a UV-Vis spectrum.[9]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the carboxylic acid and the ether oxygen. This stabilization of the ground state can lead to a hypsochromic ("blue") shift for n→π* transitions.[8]

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane): These solvents interact minimally with the solute, often revealing more of the spectrum's fine vibrational structure.[10]

A comparison of spectra in solvents of differing polarity can help distinguish between transition types.

Predicted Spectral Data

Based on the comparative analysis, we can predict the approximate absorption maxima for 3-(Allyloxy)benzofuran-2-carboxylic acid and compare it to its parent scaffold.

CompoundSubstituent at C3Predicted TransitionPredicted λmax Range (nm)RationaleReference
Benzofuran-2-carboxylic Acid -Hπ→π~290-310Baseline spectrum for the conjugated system.[7]
n→π~240-260Contribution from the conjugated carboxyl group.[6]
3-(Allyloxy)benzofuran-2-carboxylic Acid -O-Allylπ→π~300-330Bathochromic Shift due to electron-donating auxochromic effect of the allyloxy group extending conjugation.[8][11]
n→π~250-270Slight shift due to altered electronic density; may be masked by the more intense π→π* band.[6]

Experimental Protocol for Spectrum Acquisition

To empirically validate these predictions, the following detailed protocol should be followed. This procedure is designed to ensure accuracy and reproducibility.

Materials and Reagents
  • Analyte: 3-(Allyloxy)benzofuran-2-carboxylic acid, solid

  • Solvents:

    • Ethanol (Spectroscopic Grade, >99.5%)

    • Tetrahydrofuran (THF, Spectroscopic Grade, Stabilized)

    • Cyclohexane (Spectroscopic Grade, >99.5%)

  • Equipment:

    • Calibrated Analytical Balance

    • Class A Volumetric Flasks (10 mL, 25 mL)

    • Micropipettes

    • Quartz Cuvettes (1 cm path length)

    • Dual-beam UV-Vis Spectrophotometer (e.g., Perkin Elmer Lambda 25 or equivalent)[1]

Procedure
  • Stock Solution Preparation (1.0 mM):

    • Accurately weigh approximately 5.45 mg of 3-(Allyloxy)benzofuran-2-carboxylic acid (MW = 218.21 g/mol ).

    • Quantitatively transfer the solid to a 25 mL volumetric flask.

    • Dissolve the compound in a small amount of THF and then dilute to the mark with the same solvent. Mix thoroughly. This yields a 1.0 mM stock solution.

  • Working Solution Preparation (40 µM):

    • Pipette 400 µL of the 1.0 mM stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the desired solvent (Ethanol, THF, or Cyclohexane).

    • Prepare a separate working solution for each solvent to be tested. This concentration (40 µM) is a common starting point for UV-Vis analysis of aromatic compounds.[12][13]

  • Spectrophotometer Setup:

    • Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength scan range from 220 nm to 500 nm.

    • Set the scan speed to a medium setting (e.g., 240 nm/min).

  • Data Acquisition:

    • Fill a matched pair of quartz cuvettes with the pure solvent (e.g., Ethanol) to be used for the working solution.

    • Place the cuvettes in the sample and reference holders of the spectrophotometer.

    • Run a baseline correction (autozero) to subtract the solvent's absorbance.

    • Empty the sample cuvette and rinse it twice with the 40 µM working solution.

    • Fill the sample cuvette with the working solution and place it back in the sample holder.

    • Initiate the scan to record the absorption spectrum.

    • Save the data and identify the wavelength(s) of maximum absorbance (λmax).

    • Repeat steps 4a-4f for each solvent system.

The following diagram outlines the experimental workflow.

G cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis weigh 1. Weigh Analyte (~5.45 mg) dissolve 2. Dissolve in THF in 25 mL Flask weigh->dissolve stock 3. Create 1.0 mM Stock Solution dissolve->stock dilute 4. Dilute 400 µL Stock into 10 mL Flask stock->dilute working 5. Create 40 µM Working Solution dilute->working baseline 7. Baseline Correction with Pure Solvent working->baseline Use same solvent for blank setup 6. Set Spectrometer (220-500 nm) setup->baseline measure 8. Measure Absorbance of Working Solution baseline->measure analyze 9. Identify λmax and Record Data measure->analyze

Caption: Experimental workflow for UV-Vis spectrum acquisition.

Interpreting the Results

The acquired spectrum should be analyzed to identify the λmax values for the primary absorption bands.

The diagram below illustrates the key electronic transitions within the molecule.

G cluster_mol 3-(Allyloxy)benzofuran-2-carboxylic acid cluster_transitions Electronic Energy Levels mol pi_bonding π (Bonding) n_nonbonding n (Non-bonding) pi_antibonding π* (Anti-bonding) pi_bonding->pi_antibonding π -> π* Transition (High Intensity, Aromatic System) n_nonbonding->pi_antibonding n -> π* Transition (Lower Intensity, Carbonyl O, Furan O)

Caption: Primary electronic transitions in the target molecule.

By comparing the empirical data to the predictions in the table, researchers can confirm the electronic effects of the allyloxy substituent. A measured λmax in the 300-330 nm range would validate the predicted bathochromic shift. Further analysis in different solvents will elucidate the nature of the electronic transitions and the molecule's interaction with its environment.

Conclusion

References

  • Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. DergiPark. [Link]

  • Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis | Request PDF. ResearchGate. [Link]

  • (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... ResearchGate. [Link]

  • Benzofuran-2-carboxylic acid. NIST WebBook. [Link]

  • 3-Methylbenzofuran-2-carboxylic acid - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

  • UV‐Vis absorption (left) and fluorescence under excitation at 350 nm... ResearchGate. [Link]

  • Benzofuran-2-carboxylic acid | C9H6O3. PubChem. [Link]

  • Electronic transitions of fluorene, dibenzofuran, carbazole, and dibenzothiophene: From the onset of absorption to the ionization treshold. Roskilde University Research Portal. [Link]

  • Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]

  • Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega. [Link]

  • The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. DergiPark. [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. PMC. [Link]

  • Solvent Effects. Shivaji College. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link]

  • What is Effect of Solvent on UV Absorption Spectra. Spectroscopy | Organic Chemistry. [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry. [Link]

  • Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF... ResearchGate. [Link]

  • Electronic transitions in UV Visible spectroscopy. YouTube. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]

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Comparative Crystallographic Analysis of Benzofuran-2-Carboxylic Acid Architectures: A Guide for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran-2-carboxylic acid (BFCA) scaffold is a privileged substructure in modern medicinal chemistry. Its planar geometry, distinct electronic distribution, and versatile functionalization have led to its integration into highly potent therapeutics, including myeloid cell leukemia 1 (Mcl-1) inhibitors, PPARα agonists, and D-dopachrome tautomerase (D-DT) inhibitors[1][2][3].

To effectively utilize this scaffold in Structure-Based Drug Design (SBDD), researchers must move beyond 2D representations and rigorously understand its 3D solid-state behavior. This guide objectively compares the X-ray crystallographic profiling of the parent BFCA scaffold with its critical bioisosteres and derivatives, providing self-validating experimental workflows for structural elucidation.

Crystallographic Profiling: BFCA vs. Bioisosteres

Replacing a furan ring with a thiophene ring (sulfur bioisosterism) or introducing bulky substituents drastically shifts the steric boundaries and packing forces of the solid-state architecture. The table below provides a quantitative comparison of unit cell geometries for BFCA against 1-benzothiophene-2-carboxylic acid (BTCA) and the substituted derivative BFMPP[4][5].

Table 1: Comparative Crystallographic Parameters
Compound / ScaffoldCrystal SystemSpace GroupZ-ValueCell Volume (ų)Dominant Intermolecular Interactions
1-Benzofuran-2-carboxylic acid (BFCA) MonoclinicP2₁/n4749.79(15)Acid-acid homosynthons, π⋯π stacking (centroid ≈ 3.716 Å)
1-Benzothiophene-2-carboxylic acid (BTCA, Form II) MonoclinicC2/c81608.8(6)Acid-acid homosynthons, edge-to-face C–H⋯π
BFMPP (Pyrimidine Derivative) MonoclinicP2₁2N/AC-H…N interactions, π⋯π stacking
Causality of Supramolecular Architecture

In the parent BFCA structure, strong O–H···O hydrogen bonds formulate a highly stable


 dimer motif typical of carboxylic acids[4]. The furan oxygen remains strictly anti to the carboxylic –OH group, strictly defining the molecule's planarity (root mean squared deviation of 0.013 Å). This planarity facilitates contiguous 1D zig-zag architectures driven by π⋯π interactions along the crystallographic 'a' axis[4].

Conversely, expanding the atomic radius by substituting oxygen for sulfur in BTCA drastically alters the spatial requirements. The BTCA C2/c polymorph absorbs this steric bulk by rotating its hydrogen-bonded dimer tapes at approximately ±16° angles relative to the crystallographic axes, demonstrating how minor bioisosteric modifications dictate bulk solid-state topography[5].

Structure-Based Drug Design (SBDD) Implications

Understanding the exact spatial orientation of the carboxylic acid relative to the heteroaromatic core directly dictates a compound's binding affinity.

  • Mcl-1 Inhibition: When extending the BFCA core with linker lengths at the 3-position (e.g., naphthyl derivatives), researchers observed that the 2-position carboxylic acid acts as a crucial directional anchor, establishing a salt bridge with Arg263 in the target protein pocket[1].

  • D-DT & MIF-1 Dual Inhibitors: The coplanarity of the furan-2-carboxylic acid derivatives is mechanically required. X-ray complex alignments demonstrate that the carboxylic acid group and the hydrogen-bond acceptor must remain strictly aligned to maintain target inhibition[3]. Rigid analogs enforce this required binding geometry[6].

Mechanistic Protocol: Small Molecule X-Ray Crystallography

To generate trustworthy and publishable structural data, standard crystallization and diffraction protocols must act as self-validating systems. The methodology below details the causal reasoning behind each procedural step required for evaluating benzofuran-derived small molecules[4].

Step 1: Crystal Growth and Nucleation Control
  • Preparation: Dissolve highly purified 1-benzofuran-2-carboxylic acid in ethyl acetate to achieve a saturated solution.

  • Incubation: Allow the solvent to undergo slow evaporation at ambient temperature (293 K)[4].

  • Causality for Methodology: Slow evaporation relies on thermodynamic control over the crystallization process. Rapid precipitation often leads to kinetic trapping, resulting in twinned crystals, defect sites, or solvent inclusion. Ethyl acetate is selected because its moderate polarity effectively balances the solvation of the lipophilic benzofuran rings against the highly polar carboxylic acid groups, enabling orderly deposition onto the growing crystal lattice.

Step 2: Diffraction Data Collection
  • Selection: Isolate a single crystal with uniform geometry (optimal dimensions around 0.36 × 0.20 × 0.16 mm) and mount it on the goniometer[4].

  • Screening (Self-Validation): Collect initial frames to determine the unit cell. Immediately cross-reference these dimensions against the Cambridge Structural Database (CSD) to validate that you have isolated the correct polymorph and not an unreacted starting material[5].

  • Causality for Methodology: Optimizing crystal dimensions mitigates severe X-ray absorption effects while guaranteeing sufficient scattering volume.

Step 3: Structural Solution and Refinement
  • Non-Hydrogen Atom Refinement: Solve the initial phase problem utilizing Direct Methods. Refine all heavier atoms (C, O, N) using anisotropic thermal displacement parameters[4].

    • Causality: Anisotropic refinement mathematically models the elliptical, directional thermal vibration of atoms in the lattice, reducing final R-factors and validating positional accuracy.

  • Hydrogen Atom Constraints: Apply a "riding model" to fix hydrogen atoms to their parent carbon/oxygen atoms[4].

    • Causality: Because X-rays scatter primarily off electron clouds, hydrogen (possessing only one electron, heavily localized in its covalent bond) scatters extremely weakly. Attempting to freely refine hydrogen positions often yields non-physical bond lengths. The riding model artificially calculates H-positions based on ideal covalent geometries, bypassing this fundamental physical limitation.

X-Ray Crystallography Workflow

G A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation, EtOAc) A->B  High purity required C Single Crystal X-Ray Diffraction (XRD) B->C  Select viable crystal D Data Collection & Reduction (Integration & Scaling) C->D E Structure Solution (Direct Methods / Patterson) D->E F Refinement (Anisotropic non-H, Riding H) E->F  Iterative modeling G Validation & CIF Generation F->G

Workflow of single-crystal X-ray diffraction for structural elucidation of benzofuran derivatives.

References

1.[4] Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. 4 2.[1] Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. PubMed Central (PMC). 1 3.[2] Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. AWS / Journal of Medicinal Chemistry. 2 4.[5] Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid. Cambridge Core.5 5.[3] Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. ACS Publications. 3 6.[6] Molecular switch for CLC-K Cl− channel block/activation: Optimal pharmacophoric requirements towards high-affinity ligands. PNAS. 6

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A Researcher's Guide to Melting Point Determination and Validation for Benzofuran Acids

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of novel compounds is paramount. For researchers working with benzofuran acids—a class of heterocyclic compounds with significant biological and pharmacological activities—the melting point is a critical first indicator of purity and identity.[1] This guide provides an in-depth comparison of methodologies for determining the melting point of benzofuran acids, emphasizing the principles of scientific integrity and validation to ensure data of the highest quality.

The Foundational Role of Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a very narrow temperature range, often less than 1°C.[2] However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression.[2] This results in both a lower and a broader melting range. Consequently, an accurate melting point determination serves as a robust, albeit initial, assessment of a sample's purity.

Comparative Analysis of Methodologies

Two primary techniques are employed for melting point determination in a research and development setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). The choice between them depends on the required level of precision, the nature of the sample, and the intended application of the data.

FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase change in a heated capillary tube.Measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4]
Information Provided Melting range (onset and completion of melting).Precise melting point (peak of the endotherm), heat of fusion, and information on other thermal events like glass transitions, polymorphism, and decomposition.[5][6]
Sample Size Small (a few milligrams).Small (typically 1-10 mg).
Precision Operator-dependent, typically ±0.5 to ±1°C.Highly precise, often to ±0.1°C or better.[5]
Throughput Can be low, though some models allow for multiple simultaneous measurements.Can be automated for higher throughput.
Validation Requires regular calibration with certified reference standards.[7][8]Requires regular calibration with certified reference standards.[9]
Cost Relatively low initial investment.Higher initial investment and operating costs.
Best For Routine purity checks, identification, and teaching laboratories.In-depth thermal characterization, polymorphism studies, and quality control in regulated environments.[3][5]

Visualizing the Workflow

A systematic approach to melting point determination and validation is crucial for generating reliable data. The following diagram illustrates a typical workflow.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_analysis Analysis cluster_validation Data Validation & Interpretation Sample Obtain Benzofuran Acid Sample Dry Dry Sample (if necessary) Sample->Dry Grind Gently Pulverize Dry->Grind LoadSample Load Sample into Capillary/Pan Grind->LoadSample SelectMethod Select Method (Capillary or DSC) Calibrate Calibrate with Certified Reference Standards SelectMethod->Calibrate Calibrate->LoadSample RunAnalysis Execute Temperature Program LoadSample->RunAnalysis RecordData Record Melting Range/Thermogram RunAnalysis->RecordData Compare Compare to Literature/ Reference Standard RecordData->Compare Purity Assess Purity (Range & Depression) Compare->Purity Identity Confirm Identity (Mixed Melting Point) Compare->Identity

Caption: Workflow for Melting Point Determination and Validation.

Experimental Protocols

Adherence to standardized procedures is essential for reproducibility. The following protocols are based on established pharmacopeial methods.

Protocol 1: Capillary Melting Point Determination (USP Class I Method)

This protocol is aligned with the principles outlined in USP General Chapter <741>.[7][10][11][12]

1. Instrument Calibration:

  • Prior to sample analysis, verify the instrument's accuracy using certified reference standards.[13] Choose standards that bracket the expected melting point of the benzofuran acid. For example, for Benzofuran-2-carboxylic acid with an expected melting point of 193-197°C, suitable standards would be acetanilide (~114°C), sulfanilamide (~165°C), and caffeine (~236°C).[14][15][16]

  • Perform a three-point calibration and adjust the instrument if any reading is outside the acceptable tolerance (e.g., ±0.5°C).

2. Sample Preparation:

  • Ensure the benzofuran acid sample is completely dry. If necessary, dry it over a suitable desiccant for at least 16 hours.[7]

  • Gently pulverize the sample to a fine powder using a mortar and pestle.

3. Capillary Loading:

  • Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample.

  • Invert the tube and tap the sealed end on a hard surface to pack the sample into a column of 2-4 mm height.

4. Measurement:

  • Insert the capillary into the instrument.

  • Set a rapid heating rate (e.g., 10°C/min) to approach the expected melting point.

  • Approximately 10°C below the expected melting point, reduce the heating rate to 1-2°C/min.[17]

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1 to T2.

5. Confirmatory Identification (Mixed Melting Point):

  • Prepare an intimate 1:1 mixture of the sample with an authentic reference standard of the same benzofuran acid.

  • Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the individual components, it provides strong evidence of chemical identity.[7]

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

DSC offers a more detailed thermal profile and is invaluable for studying polymorphism and quantifying purity.[3][6][9]

1. Instrument Calibration:

  • Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. The onset of melting for indium should be 156.6 ± 0.25°C.

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the dried, powdered benzofuran acid sample into an aluminum DSC pan.

  • Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

3. Measurement:

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge.

  • The resulting thermogram will show an endothermic peak corresponding to the melting transition.

4. Data Interpretation:

  • Melting Point: The extrapolated onset temperature or the peak temperature of the endotherm is taken as the melting point.

  • Purity: The shape of the melting peak can indicate purity. Impure samples often show a broader peak with a sloping leading edge.[3]

  • Polymorphism: The presence of multiple melting peaks or exothermic recrystallization events prior to melting can indicate the presence of different crystalline forms (polymorphs).[9]

The Impact of Impurities on Melting Point

The presence of an impurity disrupts the crystalline lattice of a solid, making it easier to overcome the intermolecular forces holding the molecules together. This leads to a lower melting temperature. As the substance melts, the impurity becomes more concentrated in the remaining solid, further depressing the melting point and resulting in a broad melting range. This relationship is fundamental to using melting point as a purity indicator.

ImpurityEffect cluster_melting Melting Behavior Pure Pure Benzofuran Acid Uniform Crystal Lattice Strong Intermolecular Forces SharpMP Sharp, High Melting Point Pure->SharpMP Requires More Thermal Energy Impure Impure Benzofuran Acid Disrupted Crystal Lattice Weaker Intermolecular Forces BroadMP Broad, Depressed Melting Point Impure->BroadMP Requires Less Thermal Energy

Caption: Impurity Effect on Melting Point.

Validation and Trustworthiness: A Self-Validating System

A robust melting point determination protocol is a self-validating system. This is achieved through:

  • System Suitability: Before any sample analysis, the performance of the instrument is verified using certified reference standards. This ensures the system is operating correctly.[7][18]

  • Traceability: The use of reference standards traceable to primary standards (e.g., from USP or other national metrology institutes) ensures that the temperature measurements are accurate and comparable across different laboratories.[13][19]

  • Internal Consistency: For a newly synthesized benzofuran acid, a narrow melting range (e.g., < 1.5°C) is a strong indicator of high purity.[13] Subsequent purification steps, such as recrystallization, should lead to a sharpening of the melting range and an increase in the melting point, providing internal validation of the purification process.

Conclusion

The determination of a melting point is a foundational technique in the characterization of benzofuran acids. While the capillary method offers a rapid and cost-effective means for routine assessment, Differential Scanning Calorimetry provides a far more comprehensive thermal analysis, crucial for in-depth research and development. By implementing rigorous, well-documented protocols that include routine calibration with certified reference standards, researchers can ensure the scientific integrity of their data, confidently assess the purity and identity of their compounds, and build a solid foundation for further investigation into the promising therapeutic potential of benzofuran derivatives.

References

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  • Melting-point depression - Grokipedia.Grokipedia.
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  • 1-benzofuran-2-carboxylic acid - 496-41-3, C9H6O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.ChemSynthesis.
  • Differential Scanning Calorimetry DSC Analysis | Applic
  • Benzofuran-2-carboxylic acid CAS#: 496-41-3 - ChemicalBook.ChemicalBook.
  • Differential Scanning Calorimetry - Improved Pharma.Improved Pharma.
  • Benzofuran-2-carboxylic acid 99 496-41-3 - Sigma-Aldrich.Sigma-Aldrich.
  • 〈741〉 Melting Range or Temper
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments.TA Instruments.
  • USP 741 Melting Point or Range | PDF - Scribd.Scribd.
  • Benzofuran-2-carboxylic acid - the NIST WebBook.NIST.
  • Compliance with amended General Chapter USP<741>Melting Range or Temper
  • Melting point testing as per USP 741 - YouTube.YouTube.
  • Understanding Eutectic: The Science Behind Low Melting Points - Oreate AI Blog.
  • Eutectic system - Wikipedia.Wikipedia.
  • Design of Deep Eutectic Systems: A Simple Approach for Preselecting Eutectic Mixture Constituents - PMC.
  • Melting Point Reference Standards - Mettler Toledo.Mettler Toledo.
  • Insights into the Nature of Eutectic and Deep Eutectic Mixtures - PATh.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH.
  • Melting Point Certified Reference Standards - thinkSRS.com.Stanford Research Systems.
  • SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS - ANU Research Repository.
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  • Melting point determination - A.KRÜSS Optronic.A.KRÜSS Optronic.
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  • Melting Point Standards - Sigma-Aldrich.Sigma-Aldrich.
  • Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers - Organic Chemistry Frontiers (RSC Publishing).Royal Society of Chemistry.
  • Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity - ResearchGate.
  • Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone | Request PDF - ResearchGate.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC.
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - MDPI.MDPI.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Allyloxy)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Allyloxy)benzofuran-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for 3-(Allyloxy)benzofuran-2-carboxylic acid, the following procedures are based on the known hazards of its core chemical structures: benzofuran, carboxylic acid, and allyloxy functional groups, as well as data from structurally related compounds.

It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.

Hazard Assessment and Precautionary Measures

Due to the lack of specific toxicological data for 3-(Allyloxy)benzofuran-2-carboxylic acid, a cautious approach is mandatory. Structurally similar compounds, such as benzofuran-2-carboxylic acid and other derivatives, are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Some benzofuran compounds are also suspected of causing cancer.[6] The carboxylic acid functional group imparts corrosive properties, while the allyloxy group may present additional reactivity hazards.

Personal Protective Equipment (PPE): Before handling 3-(Allyloxy)benzofuran-2-carboxylic acid, at a minimum, the following PPE must be worn:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7][8]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7] The contaminated absorbent material should then be collected using non-sparking tools and placed into a suitable, sealed container for disposal as hazardous waste.[2][9]

  • Large Spills: In the case of a larger spill, evacuate the area immediately and alert your institution's EHS department. Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The proper disposal method for 3-(Allyloxy)benzofuran-2-carboxylic acid is contingent on the quantity and concentration of the waste. Under no circumstances should this chemical be disposed of down the drain. [1][8]

For All Quantities:

  • Waste Collection: Collect waste 3-(Allyloxy)benzofuran-2-carboxylic acid, including any contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[7][10]

  • Container Compatibility: The waste container must be compatible with acidic and potentially organic solvent-containing waste. A high-density polyethylene (HDPE) or glass container is generally suitable.[10][11]

  • Labeling: The container must be clearly labeled with the full chemical name, "3-(Allyloxy)benzofuran-2-carboxylic acid," and any known or suspected hazard pictograms (e.g., corrosive, irritant).[7][10] Do not use abbreviations or chemical formulas.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as bases, oxidizing agents, and reactive metals.[2][10][12]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1][7]

Data Summary for Hazard Assessment

To better understand the potential risks associated with 3-(Allyloxy)benzofuran-2-carboxylic acid, the following table summarizes the hazards of structurally similar chemicals.

Chemical NameCAS NumberKnown Hazards
Benzofuran271-89-6Flammable liquid and vapor, suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure, harmful to aquatic life with long-lasting effects.[6]
Benzofuran-2-carboxylic acid496-41-3Causes serious eye irritation, may cause respiratory irritation.[3][4][5]
1-Benzofuran-3-carboxylic acid26537-68-8Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2]
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate110060-70-3Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(Allyloxy)benzofuran-2-carboxylic acid.

start Start: Handling 3-(Allyloxy)benzofuran- 2-carboxylic acid waste ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood spill Spill Occurs? fume_hood->spill small_spill Small Spill: - Absorb with inert material - Collect in sealed container spill->small_spill Yes (minor) large_spill Large Spill: - Evacuate area - Contact EHS spill->large_spill Yes (major) waste_collection Collect all waste in a compatible, sealed container spill->waste_collection No small_spill->waste_collection end End: Safe and Compliant Disposal large_spill->end label_container Label container with: - Full chemical name - Hazard information waste_collection->label_container segregate_waste Store in designated hazardous waste area, segregated from incompatibles label_container->segregate_waste contact_ehs Contact EHS for professional waste pickup and disposal segregate_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for 3-(Allyloxy)benzofuran-2-carboxylic acid.

References

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Essential Protective Measures for Handling 3-(Allyloxy)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: A Guide for Laboratory Professionals

As a novel compound, a specific Safety Data Sheet (SDS) for 3-(Allyloxy)benzofuran-2-carboxylic acid is not yet widely available. Therefore, this guidance is synthesized from the safety profiles of structurally analogous compounds, including various benzofuran derivatives and carboxylic acids.[1][2] Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution, assuming it may present similar hazards to related molecules, such as skin, eye, and respiratory irritation.[3][4][5]

All procedures involving 3-(Allyloxy)benzofuran-2-carboxylic acid must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][6] An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[5][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is mandatory to prevent exposure through dermal contact, inhalation, or accidental splashes. The following table outlines the minimum PPE requirements for handling 3-(Allyloxy)benzofuran-2-carboxylic acid.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield must be worn in addition to goggles, especially during procedures with a risk of splashing, such as transferring solutions or performing reactions.[8][9]
Hands Chemical-Resistant GlovesNitrile gloves are recommended for their broad chemical resistance.[10][11] Always inspect gloves for any signs of damage or perforation before use.[9] Employ proper glove removal techniques to prevent skin contact.[9] For tasks with a higher risk of exposure, consider double-gloving.[8]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn over clothing that covers the entire body. Ensure the lab coat is buttoned completely.[6]
Respiratory NIOSH-Approved RespiratorIn situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[1][9]

Operational and Disposal Plans: A Step-by-Step Approach

A systematic workflow for handling and disposing of 3-(Allyloxy)benzofuran-2-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safe Handling Protocol
  • Preparation : Before handling the compound, ensure all required PPE is donned correctly. The work area within the chemical fume hood should be de-cluttered and all necessary equipment should be readily at hand.[1]

  • Weighing and Transfer : When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers and handle all solutions with care to avoid splashes.

  • Spill Management : In the event of a small spill, use an inert absorbent material such as vermiculite or sand to contain and clean it up.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.[6]

  • Decontamination : After handling is complete, decontaminate the work area with an appropriate solvent, followed by a thorough washing with soap and water.[1]

Disposal Plan

All waste containing 3-(Allyloxy)benzofuran-2-carboxylic acid, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[7]

  • Waste Segregation : Use a designated and clearly labeled hazardous waste container for all solid and liquid waste.[2][6]

  • Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-(Allyloxy)benzofuran-2-carboxylic acid".[2] The label should also indicate the associated hazards, such as "Irritant".[2]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment.[2]

  • Pickup : Contact your institution's Environmental Health & Safety (EHS) department to arrange for proper disposal.[2]

Visualizing the Workflow

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the essential workflows for handling and disposal.

Workflow for Safe Handling prep Preparation: Don PPE, prepare fume hood weigh Weighing & Transfer: Minimize dust, handle with care prep->weigh spill Spill Management: Use absorbent for small spills, evacuate for large spills weigh->spill decon Decontamination: Clean work area with solvent, then soap and water spill->decon Disposal Workflow segregate Waste Segregation: Designated hazardous waste container label Container Labeling: 'Hazardous Waste' and full chemical name segregate->label store Storage: Sealed container in SAA with secondary containment label->store pickup EHS Pickup: Contact for proper disposal store->pickup

Caption: Disposal Workflow for 3-(Allyloxy)benzofuran-2-carboxylic acid.

References

  • Benchchem. Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f]b[7]enzofuran. Available from:

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  • Benchchem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
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  • Safety Data Sheet. 110060-70-3 - Safety Data Sheet. Published November 1, 2024.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.